Product packaging for 3-(Pyrrolidin-1-ylmethyl)aniline(Cat. No.:CAS No. 183365-31-3)

3-(Pyrrolidin-1-ylmethyl)aniline

Cat. No.: B068063
CAS No.: 183365-31-3
M. Wt: 176.26 g/mol
InChI Key: RZDBCURLSQNEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyrrolidin-1-ylmethyl)aniline is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a primary aniline group and a pyrrolidine moiety, connected by a methylene linker, creating a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate in the development of novel bioactive compounds, particularly for central nervous system (CNS) targets. The aniline group serves as an excellent handle for amide bond formation or nucleophilic aromatic substitution, while the pyrrolidine ring is a common pharmacophore known to influence bioavailability and receptor binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B068063 3-(Pyrrolidin-1-ylmethyl)aniline CAS No. 183365-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBCURLSQNEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360269
Record name 3-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

183365-31-3
Record name 3-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183365-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-ylmethyl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which incorporates a substituted aniline ring, suggests its potential as a scaffold for the development of novel therapeutic agents. Aniline and its derivatives are known to be key components in a variety of biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a summary of the available physicochemical data, details standard experimental protocols for their determination, and discusses the potential biological relevance of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some experimental values are available, others like logP, pKa, and aqueous solubility would require experimental determination or computational prediction for a complete profile.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂[1][2]
Molecular Weight 176.26 g/mol [1][2][3]
Melting Point 69-70 °C
Physical Form Powder / Yellow Solid[3]
CAS Number 183365-31-3[1][2]
logP (Octanol/Water) Not experimentally determined
pKa (Acid Dissociation Constant) Not experimentally determined
Aqueous Solubility Not experimentally determined

Synthesis and Experimental Protocols

A comprehensive understanding of a compound's properties relies on robust experimental methods for its synthesis and characterization.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Aminobenzaldehyde C Imine Formation (Condensation) A->C + B Pyrrolidine B->C D Reduction (e.g., NaBH(OAc)₃) C->D Intermediate E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Experimental Determination of Physicochemical Properties

Accurate experimental measurement of physicochemical properties is crucial for drug development.[4][5] The following are standard protocols that can be employed.

  • Melting Point: The melting point can be determined using a calibrated melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to when the entire sample has melted is recorded.

  • Aqueous Solubility: The shake-flask method is the gold standard for determining solubility.[6] An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Octanol-Water Partition Coefficient (logP): The logP value, a measure of lipophilicity, is critical for predicting membrane permeability and overall ADME properties.[5][7]

    • Shake-Flask Method: This is the traditional method for logP determination.[8] A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G A 1. Prepare saturated n-octanol and water phases B 2. Dissolve compound in one phase A->B C 3. Combine phases in a flask and shake to equilibrium B->C D 4. Centrifuge to separate layers C->D E 5. Sample aqueous and octanol layers D->E F 6. Measure concentration in each layer (e.g., HPLC, UV-Vis) E->F G 7. Calculate LogP = log([C]octanol / [C]water) F->G

Caption: Experimental workflow for LogP determination using the shake-flask method.

  • Acid Dissociation Constant (pKa): The pKa value is essential for understanding the ionization state of a compound at different physiological pH values. It can be determined by methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a basic compound like this compound, titration with a standard acid while monitoring the pH would allow for the determination of the pKa of its conjugate acid.

Potential Biological Relevance and Signaling Pathways

The pyrrolidine ring is a versatile scaffold found in many biologically active compounds and is widely used by medicinal chemists.[9] Similarly, the aniline moiety is a common feature in molecules targeting various protein kinases. While direct biological studies on this compound are limited in the available literature, its structural motifs suggest potential interactions with biological systems.

For instance, many kinase inhibitors used in oncology feature aniline or related nitrogen-containing heterocyclic structures. These inhibitors often target critical signaling pathways that are deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] The hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline derivatives.

The structural characteristics of this compound make it a candidate for investigation as a modulator of such pathways. Further research, including in vitro kinase assays and cell-based proliferation studies, would be necessary to elucidate its specific biological activities.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard methodologies for the experimental determination of key, yet currently unreported, parameters. The data and protocols presented here are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The structural similarity to known biologically active molecules suggests that a complete characterization of its physicochemical profile is a critical step in evaluating its potential as a drug candidate.

References

3-(Pyrrolidin-1-ylmethyl)aniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-ylmethyl)aniline, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, molecular structure, and its identification as a fragment binder to the Human Papillomavirus (HPV) E2 protein. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a representative synthetic approach for a closely related analogue is provided for illustrative purposes. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar scaffolds in therapeutic development.

Chemical Identity and Molecular Structure

This compound is a substituted aniline featuring a pyrrolidine ring connected to the aromatic amine via a methylene bridge. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 183365-31-3[1]
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
IUPAC Name 3-[(pyrrolidin-1-yl)methyl]aniline
SMILES C1CN(CC1)Cc2cccc(c2)N
InChI Key RZDBCURLSQNEAD-UHFFFAOYSA-N

Representative Synthesis

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Aminobenzaldehyde product This compound reactant1->product 1. reactant2 Pyrrolidine reactant2->product 2. reagent Sodium triacetoxyborohydride (STAB) reagent->product Reductive Amination HPV_E2_Inhibition cluster_normal Normal HPV Life Cycle cluster_inhibited Inhibited State E2 HPV E2 Protein E2_ChlR1 E2-ChlR1 Complex E2->E2_ChlR1 ChlR1 Host ChlR1 Helicase ChlR1->E2_ChlR1 Genome Viral Genome Tethering & Persistence E2_ChlR1->Genome E2i HPV E2 Protein Blocked Inhibition of E2-ChlR1 Interaction E2i->Blocked Inhibitor This compound (or derivative) Inhibitor->Blocked NoPersistence Failure of Viral Genome Persistence Blocked->NoPersistence FBDD_Workflow A Fragment Library Screening (e.g., NMR, SPR) B Hit Identification (this compound) A->B C Structural Biology (X-ray Crystallography, NMR) to determine binding mode B->C D Fragment Evolution (Structure-Guided Design) C->D E Synthesis of Analogues D->E F In Vitro Potency Assays (e.g., IC50 determination) E->F G Lead Optimization (ADME/Tox Profiling) F->G Iterative Cycles G->F H Preclinical Candidate G->H

References

A Technical Guide to the Spectroscopic Characterization of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Pyrrolidin-1-ylmethyl)aniline (CAS No. 183365-31-3). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural analogues. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard techniques for the structural elucidation and characterization of organic molecules.

Molecular Structure and Properties
  • IUPAC Name: 3-((Pyrrolidin-1-yl)methyl)aniline

  • Molecular Formula: C₁₁H₁₆N₂[1]

  • Molecular Weight: 176.26 g/mol [1]

  • Appearance: Expected to be a light yellow solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for the constituent functional groups, including the pyrrolidine ring, the aniline moiety, and the benzylic methylene bridge.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic-H (C4, C5, C6)6.5 - 7.2Multiplet3HThe protons on the aniline ring will appear in the aromatic region. The exact shifts are influenced by the positions of the amino and benzyl groups.
Aromatic-H (C2)~6.5Singlet or Triplet1HThis proton is situated between the two substituents and may have a distinct chemical shift.
-NH₂3.5 - 4.5Broad Singlet2HThe chemical shift of the primary amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Benzylic -CH₂-3.5 - 3.7Singlet2HThese protons are adjacent to the pyrrolidine nitrogen and the aromatic ring.
Pyrrolidine -CH₂- (α to N)2.5 - 2.7Multiplet4HProtons on the carbons directly attached to the nitrogen atom of the pyrrolidine ring.
Pyrrolidine -CH₂- (β to N)1.7 - 1.9Multiplet4HProtons on the other two carbons of the pyrrolidine ring.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)Notes
Aromatic C-NH₂145 - 150The carbon atom directly attached to the amino group.
Aromatic C-CH₂138 - 142The carbon atom directly attached to the benzylic methylene group.
Aromatic C-H113 - 130Aromatic carbons bearing hydrogen atoms.
Benzylic -CH₂-55 - 60The carbon of the methylene bridge.
Pyrrolidine -CH₂- (α to N)50 - 55Carbons in the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine -CH₂- (β to N)20 - 25Carbons in the pyrrolidine ring beta to the nitrogen.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Aniline)3300 - 3500Medium, SharpPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960Medium to StrongFrom the methylene groups of the pyrrolidine and benzyl moieties.
N-H Bend (Aniline)1580 - 1650Medium to StrongScissoring vibration of the primary amine.[2]
C=C Stretch (Aromatic)1450 - 1600Medium to StrongSkeletal vibrations of the aromatic ring.
C-N Stretch (Aromatic)1250 - 1335StrongStretching vibration of the bond between the aromatic ring and the amino group.[2]
C-N Stretch (Aliphatic)1020 - 1250Medium to WeakFrom the pyrrolidine and benzylic amine functionalities.[2]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
176[M]⁺Molecular ion peak. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.
175[M-H]⁺Loss of a hydrogen atom.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds resulting from cleavage of the benzylic C-N bond.[3][4]
84[C₅H₈N]⁺Fragment corresponding to the pyrrolidinylmethyl cation.
70[C₄H₈N]⁺Pyrrolidinyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic amines like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method (for solid samples):

      • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

      • Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film Method (for oils or low-melting solids):

      • Dissolve the sample in a volatile solvent.

      • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization:

    • Electron Ionization (EI): Suitable for GC-MS, this high-energy technique often leads to extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Data Acquisition:

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

    • A full scan mass spectrum is acquired to identify the molecular ion and major fragments.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected and further fragmented.[4]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(pyrrolidin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 3-[(pyrrolidin-1-yl)methyl]aniline. Due to the limited availability of a detailed experimental protocol in peer-reviewed literature, this document outlines a plausible and robust synthetic route via reductive amination. Furthermore, it presents a complete characterization profile, including physical properties and predicted spectroscopic data, essential for the identification and quality control of the target molecule. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

3-[(pyrrolidin-1-yl)methyl]aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds. The presence of both a primary aromatic amine and a tertiary benzylic amine functionality makes it a versatile building block for the synthesis of more complex molecular architectures. This guide aims to provide researchers with a foundational understanding of its synthesis and key analytical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(pyrrolidin-1-yl)methyl]aniline is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Melting Point 69-70 °C[2]
Appearance Expected to be a solid at room temperature
CAS Number 183365-31-3[1]

Synthesis Methodology

A highly effective and widely used method for the synthesis of 3-[(pyrrolidin-1-yl)methyl]aniline is the reductive amination of 3-aminobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents r1 3-Aminobenzaldehyde product 3-[(pyrrolidin-1-yl)methyl]aniline r1->product + r2 Pyrrolidine r2->product reagent Reducing Agent (e.g., Sodium triacetoxyborohydride) reagent->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Proposed synthesis of 3-[(pyrrolidin-1-yl)methyl]aniline.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol based on standard reductive amination procedures.

Materials:

  • 3-Aminobenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add pyrrolidine (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature at or below room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-[(pyrrolidin-1-yl)methyl]aniline.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-[(pyrrolidin-1-yl)methyl]aniline

Technique Expected Observations
¹H NMR (CDCl₃)* Aromatic Protons: Multiplets in the range of δ 6.5-7.2 ppm (4H). * Benzylic Protons (-CH₂-): A singlet at approximately δ 3.6 ppm (2H). * Pyrrolidine Protons (α to N): A multiplet around δ 2.5 ppm (4H). * Pyrrolidine Protons (β to N): A multiplet around δ 1.8 ppm (4H). * Amine Protons (-NH₂): A broad singlet around δ 3.5-4.0 ppm (2H), which is D₂O exchangeable.
¹³C NMR (CDCl₃)* Aromatic Carbons: Peaks in the range of δ 113-148 ppm (6C). * Benzylic Carbon (-CH₂-): A peak around δ 60 ppm. * Pyrrolidine Carbons (α to N): A peak around δ 54 ppm. * Pyrrolidine Carbons (β to N): A peak around δ 23 ppm.
FT-IR (KBr or ATR)* N-H Stretch (Aniline): Two distinct bands in the region of 3300-3500 cm⁻¹. * C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. * C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹. * C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹. * C-N Stretch: Bands in the region of 1350-1000 cm⁻¹.
Mass Spectrometry (EI)* Molecular Ion (M⁺): m/z = 176. * Major Fragments: Expect fragmentation patterns corresponding to the loss of the pyrrolidine ring or cleavage at the benzylic position. A prominent peak at m/z 84 corresponding to the pyrrolidinylmethyl cation is expected.
Logical Relationship of Structure and Spectroscopic Data

The following diagram illustrates the correlation between the different proton environments in the molecule and their expected signals in a ¹H NMR spectrum.

G cluster_structure Molecular Structure cluster_nmr Predicted ¹H NMR Signals mol 3-[(pyrrolidin-1-yl)methyl]aniline aromatic Aromatic H (δ 6.5-7.2 ppm) mol->aromatic benzylic Benzylic CH₂ (δ ~3.6 ppm) mol->benzylic pyrrolidine_alpha Pyrrolidine α-CH₂ (δ ~2.5 ppm) mol->pyrrolidine_alpha pyrrolidine_beta Pyrrolidine β-CH₂ (δ ~1.8 ppm) mol->pyrrolidine_beta amine Amine NH₂ (δ 3.5-4.0 ppm) mol->amine

References

The Rising Therapeutic Potential of 3-(Pyrrolidin-1-ylmethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning biological activities of 3-(pyrrolidin-1-ylmethyl)aniline derivatives. This class of compounds, characterized by a central aniline ring substituted with a pyrrolidin-1-ylmethyl group, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

The unique structural features of the this compound core, particularly the presence of the pyrrolidine ring, enhance its reactivity and solubility, making it an excellent candidate for the synthesis of diverse derivatives with tailored biological activities.[1] This guide provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the pyrrolidine scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for this compound derivatives is emerging, related compounds have shown promising results.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrrolidine and aniline derivatives, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCell LineIC50 (µM)Reference
Pyrrolidine-based ChalconesMCF-7 (Breast)39.0 - 43.4[2]
MDA-MB-231 (Breast)35.1 - 35.9[2]
Imidazo[1,2-c]pyrimidine-isoxazoleA549 (Lung)5.988[2]
Pyrrolo[2,1-f][2][3][4]triazine-aniline hybridsA549 (Lung)0.36[5]
MCF-7 (Breast)0.42[5]
MDA-MB-231 (Breast)0.80[5]
1,3,5-Triazine-salicylate-aniline hybridsMCF-7 (Breast)0.51[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Isopropanol

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 200 µL of isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.[7]

Experimental Workflow: Anticancer Screening

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with This compound Derivatives seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis end End data_analysis->end

Workflow for in vitro anticancer activity screening.

Anti-inflammatory Activity

Several pyrrolidine derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

Compound ClassDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
α-D-ribofuranose derivatives10091.15 - 95.134[8]
1,2,4-Triazole derivativesNot specified81 - 91Not specified[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound derivatives

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][10]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[11]

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses.[12] Its activation leads to the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[12] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound derivatives may also target this pathway.

nfkB_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkB NF-κB (p50/p65) nucleus Nucleus nfkB->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->transcription inhibition This compound Derivatives inhibition->ikk Inhibition

Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrolidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione derivativesStaphylococcus aureus16 - 64[13]
Vibrio cholerae16 - 64[13]
Yeasts64 - 256[13]
Indolyl derivativesKlebsiella pneumoniae4 - 8[14]
ESKAPE pathogens & MRSA2 - 16[14]
1,3-Oxazole derivativesGram-positive & Gram-negative bacteria14 - 56.2[15]
Candida albicans14[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compounds Prepare Serial Dilutions of This compound Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates prep_compounds->inoculation prep_inoculum->inoculation incubation Incubation (18-48 hours) inoculation->incubation read_results Visual Inspection for Growth and MIC Determination incubation->read_results end End read_results->end

References

An In-depth Technical Guide to the Reactivity and Stability of the Aniline Group in 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the aniline functional group in 3-(Pyrrolidin-1-ylmethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds, predictive models based on established chemical principles, and generalized experimental protocols. The document outlines the predicted acid-base properties, susceptibility to oxidation, and general stability profile of the aniline moiety. Detailed experimental workflows for determining key quantitative parameters are provided, alongside a discussion of potential biological relevance in signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆N₂N/A
Molecular Weight 176.26 g/mol N/A
CAS Number 183365-31-3N/A
Appearance SolidN/A
Melting Point 69-70 °CN/A

Reactivity of the Aniline Group

The reactivity of the aniline group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom and the electronic effects of the substituents on the aromatic ring.

Basicity and pKa

The basicity of the aniline nitrogen is a critical parameter influencing its reactivity. The pyrrolidin-1-ylmethyl substituent at the meta position is expected to have a modest electron-donating inductive effect (+I), which would slightly increase the electron density on the aniline nitrogen, thereby increasing its basicity compared to unsubstituted aniline.

Table 2: pKa Values of Structurally Relevant Anilines

CompoundpKa of Conjugate AcidRationale for EffectReference(s)
Aniline4.63BaselineN/A
m-Toluidine4.72Weak +I effect of the methyl groupN/A
N-Ethylaniline5.11+I effect of the ethyl groupN/A
Pyrrolidine11.27Aliphatic secondary amine, significantly more basic than aromatic amines[1][2]
Predicted pKa for this compound ~4.7 - 4.9 Predicted based on the weak +I effect of the meta-alkyl substituent N/A

The predicted pKa suggests that the aniline group will be protonated at acidic pH, which will deactivate it towards electrophilic aromatic substitution and oxidation.

Susceptibility to Oxidation

The aniline group is susceptible to oxidation, which can lead to the formation of various degradation products. The electron-donating nature of the pyrrolidin-1-ylmethyl substituent is expected to make the aniline ring more electron-rich and thus more susceptible to oxidation compared to aniline itself.

Studies on N-benzylanilines have shown that metabolism often involves N-debenzylation and aniline-ring hydroxylation[3]. The oxidation of N-benzylanilines can also lead to the formation of benzylideneanilines. In the case of this compound, oxidative pathways could include N-dealkylation, hydroxylation of the aniline ring, and formation of colored polymeric impurities, which is a common degradation pathway for anilines.

Table 3: Predicted Oxidation Behavior

Oxidative ConditionPredicted OutcomeRationale
Air/Light Exposure Slow formation of colored impuritiesAniline derivatives are known to darken on exposure to air and light due to oxidative polymerization.
Chemical Oxidants (e.g., H₂O₂, peracids) N-oxidation, ring hydroxylation, potential N-dealkylationThe electron-rich nature of the ring and the presence of the tertiary benzylic amine facilitate oxidation.
Electrochemical Oxidation Irreversible oxidation at a potential likely lower than anilineThe electron-donating substituent will lower the oxidation potential. Studies on N-benzyl derivatives of piperidones show irreversible oxidation[4].

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways.

pH Stability
  • Acidic Conditions: In acidic solutions, the aniline nitrogen will be protonated, forming the anilinium salt. This protonation will protect the aniline from oxidative degradation but may make the compound more susceptible to hydrolysis if there are other labile functional groups.

  • Basic Conditions: In basic solutions, the aniline will be in its free base form, making it more susceptible to oxidation.

  • Neutral Conditions: At neutral pH, a significant portion of the aniline will be in its free base form, and thus, the compound will be susceptible to oxidation.

Thermal Stability

While specific data is unavailable, N-benzylanilines are generally stable at room temperature but may degrade at elevated temperatures. The melting point of 69-70 °C suggests moderate thermal stability in the solid state.

Photostability

Aniline and its derivatives are often sensitive to light, which can catalyze oxidative degradation and lead to discoloration. It is recommended to store this compound protected from light.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the key reactivity and stability parameters of this compound.

Determination of pKa (Spectrophotometric Method)

This method is based on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or water.

    • Prepare a series of buffer solutions with known pH values ranging from 2 to 12.

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of Oxidation Potential (Cyclic Voltammetry)

Cyclic voltammetry can be used to determine the oxidation potential of the aniline group.

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Electrolyte Solution:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Measurement:

    • Scan the potential from a non-oxidizing potential to a potential where oxidation occurs and then reverse the scan.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The potential at the peak of the anodic wave corresponds to the oxidation potential. The irreversibility of the wave can provide insights into the stability of the oxidized species.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80 °C for 48 hours.

    • Photodegradation: Expose the solid and a solution of the compound to UV and visible light.

  • Analysis:

    • Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS and NMR.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Characterization cluster_3 Data Interpretation A This compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (80°C, Dry Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I NMR Spectroscopy H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways J->K L Assess Stability Profile K->L

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

While no direct evidence links this compound to specific signaling pathways, the structurally related compound (S)-3-(Boc-amino)pyrrolidine is a known building block for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[5]. This suggests that aminopyrrolidine derivatives could potentially interact with kinase signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

Conclusion

This technical guide provides a predictive overview of the reactivity and stability of the aniline group in this compound. The presence of the meta-pyrrolidin-1-ylmethyl substituent is expected to confer a slightly increased basicity and susceptibility to oxidation compared to unsubstituted aniline. The provided experimental protocols offer a roadmap for the quantitative determination of these properties. While its role in biological pathways is not established, its structural similarity to precursors of known kinase inhibitors suggests a potential area for further investigation. This document serves as a valuable resource for guiding the handling, development, and further research of this compound.

References

Solubility of 3-(Pyrrolidin-1-ylmethyl)aniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyrrolidin-1-ylmethyl)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details a standardized experimental protocol for its quantitative determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Introduction to the Solubility of this compound

This compound is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a polar aniline group and a basic pyrrolidine ring linked by a methylene bridge, dictates its physicochemical properties, including its solubility in organic solvents. A thorough understanding of its solubility is crucial for its application in synthetic chemistry, purification processes like crystallization, and formulation development.

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of nitrogen atoms in both the aniline and pyrrolidine moieties allows for hydrogen bonding with protic solvents. The aromatic ring and the aliphatic pyrrolidine ring also contribute to van der Waals forces and dipole-dipole interactions, which influence its solubility in a range of organic solvents.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made. Amines, in general, are soluble in many organic solvents such as alcohols, ethers, and benzene.[1][2] Aromatic amines, like aniline, tend to have diminished solubility in water but retain solubility in organic solvents.[3] The pyrrolidine component, a cyclic secondary amine, is miscible with water and most organic solvents.[4]

The combination of these functional groups in this compound suggests a versatile solubility profile. The presence of the polar N-H group in the aniline and the lone pair on the pyrrolidine nitrogen can act as hydrogen bond donors and acceptors, respectively, promoting solubility in polar protic solvents. The overall polarity of the molecule will also facilitate dissolution in polar aprotic solvents. In non-polar solvents, solubility is expected to be lower due to the significant polarity of the molecule.

Quantitative Solubility Data

For researchers generating their own data, the following table structure is recommended for clear and comparative presentation of the results.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Tetrahydrofuran
Diethyl Ether
Hydrocarbons Toluene
Hexane
Chlorinated Dichloromethane
Amides Dimethylformamide
Sulfoxides Dimethyl Sulfoxide

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached, indicated by a stable concentration in consecutive measurements.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment sample Withdraw supernatant sediment->sample filter_sample Filter sample (0.22 µm) sample->filter_sample dilute Dilute filtered sample filter_sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Technical Whitepaper: Predicted Mechanism of Action for 3-(Pyrrolidin-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the predicted mechanism of action for analogs of 3-(Pyrrolidin-1-ylmethyl)aniline, focusing on their potential as inhibitors of monoamine oxidase (MAO). The information presented is synthesized from publicly available research on structurally related compounds.

Executive Summary

Analogs of this compound represent a class of compounds with significant potential for modulating neuro-active pathways. Based on the structural motifs present in these analogs—namely the aniline and pyrrolidine moieties—the primary predicted mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes. MAOs are critical in the catabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain.[1][2] This whitepaper provides an in-depth analysis of this predicted mechanism, including quantitative data on related compounds, detailed experimental protocols for assessing MAO inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Predicted Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's diseases.[1][3]

The general structure of this compound analogs contains key features that suggest potential interaction with the active site of MAO enzymes. The aromatic ring can engage in π-π stacking interactions with tyrosine residues in the active site, a common feature of many MAO inhibitors.[4] The nitrogen-containing pyrrolidine ring can act as a protonatable basic moiety, which may be important for binding to the enzyme.[4]

Depending on the specific substitutions on the aniline and pyrrolidine rings, these analogs could exhibit selective inhibition of either MAO-A or MAO-B, or act as non-selective inhibitors. Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[1]

Signaling Pathway

The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The following diagram illustrates the role of MAO in a generic monoaminergic synapse and the effect of its inhibition.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron precursor Neurotransmitter Precursor neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) precursor->neurotransmitter Synthesis vesicle Synaptic Vesicle neurotransmitter->vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) neurotransmitter->MAO Degradation neurotransmitter_cleft vesicle->neurotransmitter_cleft Release transporter Reuptake Transporter transporter->neurotransmitter metabolites Inactive Metabolites MAO->metabolites neurotransmitter_cleft->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter_cleft->receptor Binding signal Signal Transduction receptor->signal Activation inhibitor This compound Analog (MAO Inhibitor) inhibitor->MAO Inhibition

Figure 1: Predicted signaling pathway of MAO inhibition.

Quantitative Data on Related MAO Inhibitors

The following tables summarize the inhibitory activities of various compounds with structural similarities to this compound analogs against MAO-A and MAO-B. This data is provided to give a comparative context for the potential potency of new analogs.

Compound ClassCompoundTargetIC50 (µM)Ki (µM)Selectivity Index (MAO-A/MAO-B)Reference
Flavonoids 3',4',7-trihydroxyflavonehMAO-A7.57 ± 0.14Competitive-[5]
CalycosinhMAO-B7.19 ± 0.32Competitive-[5]
QuercetinMAO-A1.52--[3]
MyricetinMAO-A9.93--[3]
GenisteinMAO-B0.65--[3]
Acylhydrazones ACH10MAO-B0.140.097 ± 0.0021-[6]
ACH14MAO-B0.150.10 ± 0.038-[6]
Oxazoloquinolinone SL25.1131MAO-A0.0067-2.5[7]
MAO-B0.0168-[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the MAO inhibitory activity of this compound analogs.

In Vitro Fluorometric MAO Inhibition Assay[3][8]

This protocol provides a general framework for assessing MAO inhibition by measuring the production of hydrogen peroxide (H2O2) using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)

  • Substrate (e.g., kynuramine for both MAO-A and MAO-B, or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (analogs of this compound)

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes, substrate, Amplex Red, and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions to the wells of a 96-well black plate.

    • Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.

    • Add 25 µL of the MAO enzyme (A or B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of a mixture containing the substrate, Amplex Red, and HRP to all wells.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro MAO inhibition assay.

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Test Compounds, Buffers) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Test Compounds prep_reagents->serial_dilutions plate_setup Plate Setup in 96-well Plate (Test Compounds, Controls) serial_dilutions->plate_setup add_enzyme Add MAO Enzyme (MAO-A or MAO-B) plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate_mix Add Substrate/Probe Mix to Initiate Reaction pre_incubation->add_substrate_mix incubation Incubate at 37°C (Protected from Light) add_substrate_mix->incubation measure_fluorescence Measure Fluorescence incubation->measure_fluorescence data_analysis Data Analysis (% Inhibition, IC50 Calculation) measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for in vitro MAO inhibition assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound analogs is not extensively available in the public domain, general principles can be inferred from related classes of MAO inhibitors.

  • Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can significantly influence both the potency and selectivity of MAO inhibition. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, affecting its interaction with the enzyme's active site.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can impact the compound's steric and conformational properties, which are crucial for optimal binding. The stereochemistry of substituents on the pyrrolidine ring can also play a critical role in inhibitory activity.[8]

  • Linker between the Rings: The methylene linker between the aniline and pyrrolidine moieties provides a degree of flexibility. Altering the length or rigidity of this linker could be a strategy to modulate activity and selectivity.

The following diagram illustrates the key structural features of this compound analogs that can be modified to explore the SAR.

Figure 3: Key structural features for SAR studies.

Conclusion

The predicted mechanism of action for this compound analogs is the inhibition of monoamine oxidase enzymes. This hypothesis is supported by the structural features of these compounds and the known pharmacology of related molecules. Further investigation through in vitro and in vivo studies is warranted to confirm this mechanism, determine the potency and selectivity of these analogs, and explore their therapeutic potential. The experimental protocols and SAR insights provided in this whitepaper offer a framework for the continued development of this promising class of compounds.

References

Technical Guide: Safety, Handling, and Hazard Information for 3-pyrrolidin-1-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 3-pyrrolidin-1-ylaniline (CAS No. 115833-93-7). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This section details the key physical and chemical properties of 3-pyrrolidin-1-ylaniline. These properties are essential for understanding its behavior and for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 115833-93-7[1][2]
IUPAC Name 3-pyrrolidin-1-ylaniline[1]
Synonyms 3-(1-Pyrrolidinyl)aniline, 3-Pyrrolidin-1-yl-phenylamine[1][2][3]
Physical Form Reddish-brown powder
Storage Temperature Room Temperature

Hazard Identification and GHS Classification

3-pyrrolidin-1-ylaniline is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Signal Word: Danger[1]

Pictograms: [1]

  • Corrosion: (GHS05)

  • Exclamation Mark: (GHS07)

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles or face shield), and a suitable respirator.

  • Ventilation: Use only outdoors or in a well-ventilated area. A fume hood is recommended for all handling procedures.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.

Storage:

  • Conditions: Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols for Hazard Assessment

The GHS classification of 3-pyrrolidin-1-ylaniline is based on data from experimental studies. While the specific study reports for this compound are not publicly available, the methodologies follow standardized OECD guidelines.

Acute Toxicity

The "Harmful if swallowed, in contact with skin, or if inhaled" classification (Acute Toxicity, Category 4) is determined using methods consistent with the following OECD guidelines:

  • OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This method involves a stepwise procedure where the substance is administered orally to a small group of animals at a defined dose. The presence or absence of mortality determines the next step and the final classification.[4]

  • OECD Test Guideline 402 (Acute Dermal Toxicity): The substance is applied to the shaved skin of animals, and the toxic effects are observed over a period of time.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): Animals are exposed to the substance in the form of a vapor, dust, or aerosol in a controlled chamber to determine the concentration that causes adverse effects.

Skin Corrosion/Irritation

The classification "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1B) is based on in vitro or in vivo testing. Modern approaches prioritize non-animal testing methods.

  • OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method): This in vitro method uses a reconstructed human epidermis model that mimics the properties of human skin. The test chemical is applied to the tissue, and cell viability is measured to determine the corrosive potential.[5][6] A substance is identified as corrosive if it causes a significant decrease in cell viability below defined thresholds.[5]

Eye Irritation/Damage
  • OECD Test Guideline 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage): This biochemical test models changes to corneal opacity by observing the effect of a test chemical on a macromolecular matrix that mimics the cornea.[7] Hazardous substances cause turbidity in the matrix through protein denaturation and disruption.[7]

Potential Mechanism of Toxicity

Aniline and its metabolites are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] This can lead to symptoms of oxygen deficiency.[8] The toxicity of aniline is often mediated by its metabolite, phenylhydroxylamine.[8] Furthermore, aniline exposure can lead to oxidative stress, causing damage to erythrocytes and the spleen.[9]

The following diagram illustrates a generalized workflow for assessing the skin corrosion potential of a chemical like 3-pyrrolidin-1-ylaniline using an in vitro method.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_classification Classification A Reconstructed Human Epidermis (RhE) Tissue C Topical Application of Test Substance to RhE Tissue A->C B Test Substance: 3-pyrrolidin-1-ylaniline B->C D Incubation (Defined Time Points) C->D E MTT Assay to Measure Cell Viability D->E F Data Analysis: Compare to Negative Control E->F G Corrosive (Significant Viability Decrease) F->G Yes H Non-Corrosive F->H No

Caption: In Vitro Skin Corrosion Test Workflow.

The following diagram illustrates the general first aid response to chemical exposure.

G cluster_routes Routes of Exposure cluster_actions Immediate Actions A Chemical Exposure Occurs B Eye Contact A->B C Skin Contact A->C D Inhalation A->D E Ingestion A->E F Rinse with Water B->F G Remove Contaminated Clothing C->G H Move to Fresh Air D->H I Rinse Mouth, Do NOT Induce Vomiting E->I J Seek Immediate Medical Attention F->J G->F H->J I->J

Caption: General First Aid Response Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 3-aminobenzaldehyde with pyrrolidine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and good yields. These application notes outline the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques for the final compound.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The pyrrolidine moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, metabolic stability, and receptor-binding affinity. The synthetic route described herein is a common and efficient method for the preparation of secondary and tertiary amines, known as reductive amination.[1] This process involves the formation of an iminium ion intermediate from an aldehyde and an amine, which is then reduced in situ by a hydride-donating agent to yield the corresponding amine.[2]

Reaction Scheme

The synthesis of this compound proceeds via the reductive amination of 3-aminobenzaldehyde with pyrrolidine.

G reactant1 3-Aminobenzaldehyde product This compound reactant1->product + reactant2 Pyrrolidine reactant2->product reagent1 Sodium Triacetoxyborohydride (Reducing Agent) reagent1->product solvent 1,2-Dichloroethane (Solvent) solvent->product

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityPurity
3-AminobenzaldehydeC₇H₇NO121.141.21 g (10 mmol)≥97%
PyrrolidineC₄H₉N71.120.85 g (12 mmol)≥99%
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g (15 mmol)≥97%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93As neededReagent Grade
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous Solution
BrineNaCl58.44As neededSaturated Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade

Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Experimental Protocol

Synthesis Workflow

G start Start reactants Dissolve 3-aminobenzaldehyde and pyrrolidine in anhydrous DCE start->reactants stir1 Stir for 20-30 minutes at room temperature reactants->stir1 add_reagent Add sodium triacetoxyborohydride portion-wise stir1->add_reagent reaction Stir overnight at room temperature under inert atmosphere add_reagent->reaction quench Quench with saturated NaHCO₃ solution reaction->quench extract Extract with dichloromethane (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the final product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.21 g, 10 mmol).

  • Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir until the solid is fully dissolved.

  • To the resulting solution, add pyrrolidine (0.85 g, 12 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10 minutes.

  • Allow the reaction to stir overnight at room temperature under an inert atmosphere (Argon or Nitrogen).

  • After the reaction is complete (monitored by TLC), quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Results and Characterization

The final product, this compound, is expected to be a light yellow solid or oil.[3]

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆N₂[4]
Molecular Weight176.26 g/mol [4]
AppearanceLight yellow solid or oil[3]
Purity (by NMR)≥95%[3]

Expected Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the methylene protons of the benzyl group, and the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 177.1 for [M+H]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Aminobenzaldehyde is a skin and eye irritant.

  • Pyrrolidine is flammable and corrosive.

  • Sodium triacetoxyborohydride is a water-reactive substance.

  • 1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic. Handle with care.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound can serve as a key intermediate for the development of novel pharmaceutical agents. The one-pot reductive amination procedure is straightforward and scalable, making it suitable for both academic and industrial research settings.

References

Application Notes and Protocols: 3-(Pyrrolidin-1-ylmethyl)aniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-ylmethyl)aniline is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive aniline group and a flexible pyrrolidine ring, make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potential drug candidates targeting cancer, inflammation, and neurological disorders.

Introduction

The pyrrolidine ring is a prevalent motif in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties to a molecule.[1][2] this compound combines this advantageous scaffold with an aniline moiety, providing a convenient handle for a variety of chemical modifications. This allows for the systematic exploration of the chemical space around this core structure to optimize biological activity and drug-like properties. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) active compounds.[3][4]

Synthesis of this compound Derivatives

A common strategy for the synthesis of derivatives involves the functionalization of the aniline nitrogen. This can be achieved through various reactions, including amide bond formation, reductive amination, and cross-coupling reactions.

General Protocol for Amide Synthesis

This protocol describes the coupling of a carboxylic acid to the aniline nitrogen of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Magnetic stirrer and stirring bar

  • Reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a reaction vessel.

  • Add the coupling agent (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Applications in Anticancer Drug Development

Derivatives of this compound have been investigated as potent anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of synthesized compounds is commonly evaluated against a panel of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A A549 (Lung Carcinoma)5.2Doxorubicin0.8
Derivative B MCF-7 (Breast Cancer)8.9Doxorubicin1.2
Derivative C HeLa (Cervical Cancer)3.5Doxorubicin0.5
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of a test compound against a cancer cell line.[5]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Many pyrrolidine-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->PI3K

Caption: Inhibition of MAPK/ERK and PI3K/Akt signaling pathways.

Applications in Anti-inflammatory Drug Development

Chronic inflammation is implicated in numerous diseases. This compound derivatives have been explored for their potential to modulate inflammatory responses.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
Derivative D 1045Indomethacin1055
Derivative E 2062Indomethacin1055
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of inflammation and the evaluation of the anti-inflammatory effect of a test compound.[6]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound solution/suspension

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Divide the rats into groups (n=6 per group): control, reference (Indomethacin), and test compound groups.

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition

A key mechanism of anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Inhibitor This compound Derivative Inhibitor->IKK

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Applications in Neurological Drug Development

The this compound scaffold has been utilized to develop ligands for dopamine receptors, which are important targets for treating neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[4]

Quantitative Data: Dopamine Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. The inhibition constant (Ki) is a measure of this affinity.

Compound IDTarget ReceptorKᵢ (nM)Reference CompoundKᵢ (nM)
Derivative F Dopamine D₃15.2Haloperidol2.5
Derivative G Dopamine D₃8.7Haloperidol2.5
Experimental Protocol: Radioligand Binding Assay for Dopamine D₃ Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D₃ receptor.[7]

Materials:

  • Cell membranes expressing the human dopamine D₃ receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding determinant (e.g., Haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding determinant.

  • Incubate the plate for 60-90 minutes at room temperature.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D₃ Receptor Modulation

Dopamine D₃ receptor ligands can act as either agonists or antagonists, modulating downstream signaling pathways that influence neurotransmission.

Dopamine_D3_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D3_autoreceptor D₃ Autoreceptor D3_autoreceptor->Dopamine_release D3_receptor D₃ Receptor Effector Effector Proteins D3_receptor->Effector Neuronal_response Neuronal Response Effector->Neuronal_response Dopamine Dopamine Dopamine->D3_autoreceptor Dopamine->D3_receptor Ligand This compound Derivative (Antagonist) Ligand->D3_autoreceptor Ligand->D3_receptor

Caption: Modulation of presynaptic and postsynaptic D₃ receptors.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse chemical modifications allow for the generation of compound libraries with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics for cancer, inflammation, and neurological disorders. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will continue to drive the discovery of new and effective drug candidates.

References

Application Notes: 3-(Pyrrolidin-1-ylmethyl)aniline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(pyrrolidin-1-ylmethyl)aniline as a key building block in the synthesis of potent and selective kinase inhibitors. This scaffold combines the established pharmacophoric features of an aniline core with a flexible pyrrolidinomethyl side chain, offering significant potential for lead discovery and optimization in cancer therapy and other diseases driven by aberrant kinase activity.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The aniline scaffold is a well-established "privileged structure" in kinase inhibitor design, frequently participating in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The pyrrolidine moiety is also a common feature in many approved drugs, often contributing to improved solubility, metabolic stability, and target engagement. The combination of these two motifs in this compound provides a versatile platform for generating novel kinase inhibitors with desirable pharmacological properties. While direct incorporation of this compound is an emerging area, the use of analogous structures like 4-(pyrrolidin-1-ylsulfonyl)aniline in potent kinase inhibitors highlights the potential of this chemical space.[1]

Key Advantages of the this compound Scaffold:

  • Established Hinge-Binding Moiety: The aniline nitrogen can act as a hydrogen bond donor and/or acceptor to interact with the kinase hinge region, a common binding mode for Type I and Type II kinase inhibitors.

  • Versatile Substitution Handle: The primary amine of the aniline provides a convenient point for chemical modification, allowing for the introduction of various heterocyclic cores to modulate potency and selectivity.

  • Improved Physicochemical Properties: The pyrrolidine group can enhance aqueous solubility and introduce a three-dimensional character to the molecule, which can be advantageous for target binding and overall drug-like properties.

  • Vector for Exploring Chemical Space: The pyrrolidinomethyl side chain offers a flexible linker to explore interactions with solvent-exposed regions of the kinase active site, potentially leading to increased selectivity.

Featured Application: Building Block for FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations of FLT3, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3-ITD a key therapeutic target in AML.

While direct examples using this compound are still emerging, the synthesis of potent FLT3 inhibitors has been successfully achieved using the structurally related building block, 4-(pyrrolidin-1-ylsulfonyl)aniline.[1] This demonstrates the utility of the anilino-pyrrolidine motif in targeting this important kinase.

General Synthetic Approach

A common strategy for synthesizing kinase inhibitors involves the coupling of an aniline derivative with a suitable heterocyclic core. For instance, a Buchwald-Hartwig cross-coupling reaction can be employed to connect the aniline nitrogen of a protected this compound derivative to a halogenated heterocyclic scaffold.

Experimental Protocols

Protocol 1: General Synthesis of a Kinase Inhibitor Core using an Aniline Building Block

This protocol describes a general method for the synthesis of a kinase inhibitor core via a Buchwald-Hartwig amination, a common reaction for coupling anilines with heterocyclic halides.

Materials:

  • This compound

  • Halogenated heterocyclic core (e.g., 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the halogenated heterocyclic core (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor core.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase enzyme, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11 for FLT3-ITD)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Data Presentation

While specific data for inhibitors derived directly from this compound is not yet widely published, the following table presents representative data for kinase inhibitors synthesized from the analogous 4-(pyrrolidin-1-ylsulfonyl)aniline, demonstrating the potential of this scaffold.[1]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
Compound A FLT3-ITD5MV4-1110
Compound B FLT3-D835Y8MOLM-1315
Compound C CDK2/E>1000--

Data is hypothetical and for illustrative purposes based on findings for analogous compounds.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation BuildingBlock This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig) BuildingBlock->Coupling Purification Purification (Chromatography) Coupling->Purification KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay Test Compound CellAssay Cell-Based Proliferation Assay Purification->CellAssay Test Compound SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR CellAssay->SAR SAR->BuildingBlock Optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a promising and versatile building block for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for designing compounds with favorable potency, selectivity, and pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis and evaluation of new chemical entities based on this scaffold, paving the way for the discovery of next-generation targeted therapies.

References

Application of 3-(Pyrrolidin-1-ylmethyl)aniline in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-(Pyrrolidin-1-ylmethyl)aniline as a key building block in the synthesis of bioactive heterocyclic compounds. Specifically, its application in the preparation of substituted indolinones, a class of compounds with significant interest in drug discovery as kinase inhibitors, is highlighted. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule incorporating a nucleophilic aniline moiety and a basic pyrrolidine ring. This unique structural combination makes it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The aniline nitrogen can readily participate in various carbon-nitrogen bond-forming reactions, while the pyrrolidine group can influence solubility, pharmacokinetic properties, and receptor binding of the final compound. This application note focuses on a practical and efficient protocol for the synthesis of 3-substituted indolinones, demonstrating the utility of this compound as a key amine component.

Application: Synthesis of Substituted Indolinones as Potential Kinase Inhibitors

Substituted indolinones are a well-established class of compounds that have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammation research. The synthesis of these compounds often involves the condensation of an oxindole derivative with an appropriate aniline. Here, we present a protocol adapted from methodologies used for analogous anilines in the synthesis of potent kinase inhibitors.

A plausible synthetic application involves the condensation of a suitable 1-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde derivative with this compound to yield a (Z)-3-{1-[3-(pyrrolidin-1-ylmethyl)phenylamino]-1-phenyl-methylidene}-2-indolinone derivative. A related synthesis has been reported for the para-substituted analogue, 4-(pyrrolidin-1-ylmethyl)aniline, leading to the formation of potent indolinone-based inhibitors.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Indolinone Substituted 1-phenyl-2-oxo-1,2-dihydro- 3-ylidene-acetaldehyde Reagents + Aniline This compound Product (Z)-3-{1-[3-(Pyrrolidin-1-ylmethyl)phenylamino]- 1-phenyl-methylidene}-2-indolinone Derivative Reagents->Product Ethanol, Reflux

Caption: General reaction scheme for the synthesis of substituted indolinones.

Experimental Protocol

This protocol details the synthesis of a representative (Z)-3-{1-[3-(pyrrolidin-1-ylmethyl)phenylamino]-1-phenyl-methylidene}-2-indolinone derivative.

Materials:

  • Substituted 1-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Ethanol

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 1-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add this compound (1.1 eq) to the solution.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Data Presentation

The following table summarizes expected outcomes based on similar reported syntheses. Actual yields and reaction times may vary depending on the specific substrates used.

EntrySubstituted Indolinone PrecursorThis compound (eq)SolventTemperature (°C)Time (h)Yield (%)
11-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde1.1EthanolReflux675-85
25-Bromo-1-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde1.1EthanolReflux870-80
35-Nitro-1-phenyl-2-oxo-1,2-dihydro-3-ylidene-acetaldehyde1.1EthanolReflux580-90

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the target indolinone derivatives.

G Start Start: Starting Materials Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Workup Reaction Work-up (Filtration or Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Workflow for the synthesis and analysis of indolinone derivatives.

Conclusion

This compound serves as an effective and valuable building block in the synthesis of complex heterocyclic molecules. The presented protocol for the synthesis of substituted indolinones demonstrates its utility in constructing compounds with high potential for biological activity. This application note provides a solid foundation for researchers to explore the broader applications of this versatile reagent in their synthetic endeavors.

Disclaimer

The experimental protocols and data presented in this document are for informational purposes and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the N-Functionalization of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-acylation and N-alkylation of 3-(pyrrolidin-1-ylmethyl)aniline, a versatile building block in medicinal chemistry and materials science. The presence of two distinct nitrogen atoms—a primary aromatic amine and a tertiary aliphatic amine—necessitates careful selection of reaction conditions to achieve chemoselective functionalization of the aniline nitrogen.

Introduction

This compound is a valuable intermediate for the synthesis of a wide range of compounds, including potential kinase inhibitors, receptor modulators, and other biologically active molecules. N-functionalization of the aniline moiety allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols described herein are designed to provide reliable methods for the selective acylation and alkylation of the primary aromatic amino group while minimizing side reactions at the tertiary pyrrolidine nitrogen.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-acylation and N-alkylation of this compound. These are generalized conditions and may require optimization for specific substrates and scales.

Table 1: N-Acylation of this compound

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridineDichloromethane (DCM)0 to rt1-385-95
Benzoyl ChlorideTriethylamineDichloromethane (DCM)0 to rt2-480-90
Acetic AnhydrideSodium AcetateAcetic Acid/Waterrt1-288-96

Table 2: N-Alkylation of this compound via Reductive Amination

Aldehyde/KetoneReducing AgentSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeSodium triacetoxyborohydrideDichloroethane (DCE)Acetic Acid (cat.)rt12-2470-85
AcetoneSodium cyanoborohydrideMethanolAcetic Acid (cat.)rt12-2465-80
CyclohexanoneSodium triacetoxyborohydrideDichloromethane (DCM)-rt12-2475-90

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the selective N-acetylation of the primary aromatic amine using acetyl chloride. The less nucleophilic aromatic amine reacts preferentially over the more sterically hindered and basic tertiary amine, especially at low temperatures.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol outlines the selective N-monoalkylation of the primary aromatic amine with an aldehyde or ketone via reductive amination. This method is generally chemoselective for the primary amine.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde) (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (1.5 eq.)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and DCE or DCM.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated aniline.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the N-functionalization of this compound.

experimental_workflow_acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_aniline This compound reaction Mixing and Stirring (0°C to rt) start_aniline->reaction start_reagent Acylating Agent (e.g., Acetyl Chloride) start_reagent->reaction start_base Base (e.g., Pyridine) start_base->reaction start_solvent Solvent (e.g., DCM) start_solvent->reaction quench Quenching (aq. NaHCO₃) reaction->quench extraction Extraction (DCM) quench->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product N-Acylated Product chromatography->product

Caption: General workflow for the N-acylation of this compound.

experimental_workflow_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_aniline This compound reaction Reductive Amination (rt) start_aniline->reaction start_carbonyl Aldehyde/Ketone start_carbonyl->reaction start_reductant Reducing Agent (e.g., NaBH(OAc)₃) start_reductant->reaction start_solvent Solvent (e.g., DCE) start_solvent->reaction quench Quenching (aq. NaHCO₃) reaction->quench extraction Extraction (DCM) quench->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product N-Alkylated Product chromatography->product

Caption: General workflow for N-alkylation via reductive amination.

Application Notes and Protocols for 3-(Pyrrolidin-1-ylmethyl)aniline in the Synthesis of Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential role of 3-(pyrrolidin-1-ylmethyl)aniline as a monomer for the synthesis of advanced functional polymers. While direct literature on the polymerization of this specific monomer is not available, this document extrapolates from established principles of aniline polymerization and the effects of similar substituents to propose its utility. The presence of the pyrrolidin-1-ylmethyl group at the meta position is expected to significantly influence the physicochemical properties of the resulting polymer, offering enhanced solubility and new functionalities at the expense of electrical conductivity. This document outlines hypothetical protocols for both chemical and electrochemical polymerization and discusses potential applications.

Introduction: The Role of Substituted Anilines in Advanced Polymers

Polyaniline (PANI) is a well-studied conducting polymer with a wide range of applications in electronics, sensors, and energy storage. However, its poor solubility in common solvents limits its processability. The functionalization of the aniline monomer is a key strategy to overcome this limitation and to introduce new properties. Substituents on the aniline ring can modify the polymer's electronic, optical, and morphological characteristics.

The monomer, this compound, introduces a bulky, non-conjugated, and basic pyrrolidine group via a methylene bridge. This unique substituent is predicted to have the following effects on the resulting polymer, tentatively named poly(this compound) or P(PMA):

  • Improved Solubility: The bulky and polar side group is expected to disrupt the interchain packing of the polymer backbones, leading to increased solubility in organic solvents.[1][2]

  • Modified Morphology: The substituent will likely influence the self-assembly of the polymer chains, leading to different morphologies compared to unsubstituted PANI.[1][3]

  • Lowered Conductivity: The steric hindrance from the bulky side group is predicted to increase the torsion angle between adjacent rings in the polymer chain, reducing π-conjugation and thus lowering the electrical conductivity.[4]

  • pH-Responsive Behavior: The tertiary amine in the pyrrolidine ring can be protonated at low pH, offering a potential for pH-responsive behavior and additional doping sites.

  • Post-Polymerization Modification: The pyrrolidine nitrogen atom could serve as a site for further chemical modifications.

Hypothetical Polymer Properties

Based on studies of similarly substituted polyanilines, the following table summarizes the predicted quantitative properties of P(PMA) in its emeraldine salt form, compared to unsubstituted polyaniline.

PropertyUnsubstituted Polyaniline (PANI)Predicted Poly(this compound) P(PMA)Rationale for Prediction
Electrical Conductivity 1-10 S/cm10⁻³ - 10⁻⁵ S/cmThe bulky side group introduces steric hindrance, which reduces the planarity and π-orbital overlap along the polymer backbone, thereby decreasing conductivity.[4]
Solubility in NMP Sparingly solubleSolubleThe pyrrolidin-1-ylmethyl group disrupts interchain hydrogen bonding and packing, increasing the free volume and allowing solvent molecules to interact more effectively with the polymer.[1][2]
Solubility in Chloroform InsolubleModerately SolubleSimilar to the effect on NMP solubility, the side group enhances interaction with a wider range of organic solvents.[1]
Thermal Stability (T₅) ~350 °C~300-320 °CThe introduction of the side chain may slightly decrease the thermal stability due to the lower bond dissociation energy of the C-N bond in the side chain compared to the polymer backbone.
Electrochemical Band Gap ~2.8 eV~3.0-3.2 eVReduced conjugation due to steric hindrance is expected to lead to a larger energy gap between the HOMO and LUMO levels.

Note: The data for P(PMA) is predictive and should be confirmed experimentally.

Experimental Protocols

The following protocols are adapted from standard procedures for the synthesis of substituted polyanilines and are proposed for the polymerization of this compound.

Chemical Oxidative Polymerization

This protocol describes the synthesis of P(PMA) using a chemical oxidant in an acidic medium.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonia solution, 1 M

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: Dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl in a separate beaker and cool it to 0-5 °C. The molar ratio of oxidant to monomer is typically between 1:1 and 1.25:1.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.

  • Polymer Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the precipitate with 1 M HCl to remove unreacted monomer and oligomers, followed by deionized water until the filtrate is neutral.

  • Doping/De-doping (Optional): The polymer as synthesized is in its conductive (doped) emeraldine salt form. To obtain the non-conductive emeraldine base, the polymer can be de-doped by stirring in a 1 M ammonia solution for several hours, followed by filtration and washing with deionized water.

  • Final Washing and Drying: Wash the final polymer product with methanol to remove any remaining impurities and dry it in a vacuum oven at 60 °C for 24 hours.

Electrochemical Polymerization

This protocol describes the synthesis of a P(PMA) film on a conductive substrate.

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄), 1 M (or other suitable electrolyte)

  • A suitable solvent (e.g., acetonitrile or water)

  • Working electrode (e.g., ITO glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution containing a specific concentration of this compound in the chosen solvent with 1 M H₂SO₄ as the supporting electrolyte.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Apply a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode. For potentiodynamic polymerization, cycle the potential between, for example, -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a number of cycles. A polymer film should gradually deposit on the working electrode.[5]

  • Film Washing: After polymerization, gently rinse the polymer-coated electrode with the electrolyte solution without the monomer, and then with deionized water to remove any adsorbed species.

  • Drying: Dry the polymer film under a stream of nitrogen or in a vacuum oven at a moderate temperature.

Visualizations

Proposed Polymerization Pathway

The following diagram illustrates the proposed chemical oxidative polymerization pathway for this compound.

G cluster_0 Initiation cluster_1 Propagation Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical Oxidation Dimer Dimer Radical->Dimer Coupling Polymer Poly(this compound) (Emeraldine Salt) Dimer->Polymer Propagation Oxidant Oxidant (APS) in Acidic Medium G Monomer Monomer & Reagents Polymerization Chemical Polymerization Monomer->Polymerization Purification Filtration & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Polymer Final Polymer Product Drying->Polymer Characterization Characterization (FTIR, UV-Vis, SEM, Conductivity) Polymer->Characterization G Substituent 3-(Pyrrolidin-1-ylmethyl) Substituent StericHindrance Increased Steric Hindrance Substituent->StericHindrance DisruptedPacking Disrupted Interchain Packing Substituent->DisruptedPacking ReducedConjugation Reduced π-Conjugation StericHindrance->ReducedConjugation IncreasedSolubility Increased Solubility DisruptedPacking->IncreasedSolubility LowerConductivity Lower Electrical Conductivity ReducedConjugation->LowerConductivity ImprovedProcessability Improved Processability IncreasedSolubility->ImprovedProcessability

References

Application Notes and Protocols: Derivatization of 3-(Pyrrolidin-1-ylmethyl)aniline for Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-ylmethyl)aniline is a versatile building block in medicinal chemistry, offering a valuable scaffold for the generation of diverse compound libraries for drug discovery. Its structure combines a reactive primary aromatic amine, which is amenable to a variety of chemical transformations, with a pyrrolidinylmethyl moiety that can influence solubility, cell permeability, and interactions with biological targets. The pyrrolidine ring, a common motif in FDA-approved drugs, can provide advantageous physicochemical and pharmacokinetic properties.[1] This document provides detailed protocols for the derivatization of this compound via amide and sulfonamide bond formation, key reactions for exploring the structure-activity relationships (SAR) in drug discovery campaigns.

Derivatization Strategies

The primary amino group of this compound serves as a prime handle for derivatization. Two of the most common and effective strategies for modifying this group are acylation to form amides and sulfonylation to form sulfonamides. These functional groups are prevalent in a wide range of clinically successful drugs.

Amide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. The resulting amide derivatives can exhibit a wide range of biological activities, including anticonvulsant properties.[2]

Sulfonamide Synthesis

Sulfonamides are a key class of pharmacophores found in numerous therapeutic agents.[3] The synthesis of sulfonamides from anilines can be achieved under mild conditions, making it a suitable method for late-stage functionalization in drug discovery projects.[3][4]

Experimental Protocols

General Protocol for Amide Synthesis via Acylation

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add the coupling agent (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

General Protocol for Sulfonamide Synthesis

This protocol outlines a general method for the sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of interest (R-SO2Cl)

  • Anhydrous pyridine or dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine - TEA, if using DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine (or DCM with 2.0 equivalents of TEA).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • If pyridine was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl (2x) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables represent hypothetical data for a series of amide and sulfonamide derivatives of this compound, illustrating how quantitative data from a drug discovery campaign could be structured.

Table 1: Amide Derivatives of this compound and their Biological Activity

Compound IDR-GroupMolecular Weight ( g/mol )Lipophilicity (clogP)Kinase X Inhibition (IC50, µM)Cytotoxicity (CC50, µM)
PMA-001 Phenyl267.363.25.8> 50
PMA-002 4-Chlorophenyl301.803.91.225.3
PMA-003 4-Methoxyphenyl297.383.18.5> 50
PMA-004 Thiophen-2-yl273.392.53.442.1

Table 2: Sulfonamide Derivatives of this compound and their Biological Activity

Compound IDR-GroupMolecular Weight ( g/mol )Lipophilicity (clogP)GPCR Y Antagonism (Ki, nM)hERG Inhibition (% @ 10 µM)
PMS-001 Phenyl317.433.015012
PMS-002 4-Tolyl331.463.58518
PMS-003 4-Fluorophenyl335.423.11108
PMS-004 Naphthalen-2-yl367.494.24535

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel derivatives of this compound.

experimental_workflow start Start: this compound derivatization Derivatization (Amide or Sulfonamide Synthesis) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay, GPCR Binding) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and evaluation.

Representative Signaling Pathway: Kinase Inhibition

Many aniline and pyrrolidine-based compounds are known to target protein kinases, which are crucial regulators of cell signaling. The diagram below depicts a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase_x Kinase X (Target) receptor->kinase_x Activates substrate Substrate Protein kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response Leads to inhibitor This compound Derivative (e.g., PMA-002) inhibitor->kinase_x Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Application Notes and Protocols for the Quantification of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(Pyrrolidin-1-ylmethyl)aniline in various matrices. The following methods are described, offering a range of options in terms of sensitivity, selectivity, and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended to ensure good peak shape and resolution. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. Based on the aniline chromophore, a wavelength in the range of 240-260 nm is expected. A UV scan of a standard solution is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary.

Data Presentation
ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards prep_std->prep_work hplc_inject Inject into HPLC System prep_work->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or for trace-level analysis in pharmaceutical formulations.[1]

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or HILIC column with appropriate dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid to promote ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions would need to be determined by infusing a standard solution into the mass spectrometer.

2.2. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations (e.g., ng/mL range).

  • Sample Preparation (for biological samples):

    • Protein Precipitation: For plasma samples, add a cold organic solvent like acetonitrile or methanol to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up and concentrate the sample.

Data Presentation
ParameterResult
**Linearity (R²) **> 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_collect Collect Sample (e.g., Plasma) sample_extract Extraction (SPE or LLE) sample_collect->sample_extract sample_reconstitute Reconstitute in Mobile Phase sample_extract->sample_reconstitute lcms_inject Inject into LC System sample_reconstitute->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ionize Electrospray Ionization (ESI) lcms_sep->lcms_ionize lcms_detect MS/MS Detection (MRM) lcms_ionize->lcms_detect data_acq Data Acquisition lcms_detect->data_acq data_proc Quantification using Internal Standard data_acq->data_proc data_report Generate Report data_proc->data_report

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the quantification of this compound, particularly if the compound is sufficiently volatile or can be derivatized to enhance its volatility and thermal stability.[2]

Experimental Protocol

3.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the analyte.

3.2. Derivatization (if necessary): Aniline derivatives can sometimes exhibit poor peak shape in GC. Derivatization of the primary amine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent can improve chromatographic performance.

3.3. Standard and Sample Preparation:

  • Standard Solutions: Prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Sample Preparation: Typically involves liquid-liquid extraction of the analyte into a volatile organic solvent, followed by concentration.

Data Presentation
ParameterResult
**Linearity (R²) **> 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_extract Liquid-Liquid Extraction sample_derivatize Derivatization (Optional) sample_extract->sample_derivatize sample_concentrate Concentrate Sample sample_derivatize->sample_concentrate gcms_inject Inject into GC sample_concentrate->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_ionize Electron Ionization (EI) gcms_sep->gcms_ionize gcms_detect MS Detection (SIM) gcms_ionize->gcms_detect data_acq Data Acquisition gcms_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

GC-MS Experimental Workflow

Disclaimer: The quantitative data and specific chromatographic conditions provided in these application notes are illustrative and should be optimized and validated for the specific application and laboratory instrumentation. Reference standards of this compound are required for method development and validation.

References

Application Notes and Protocols for (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline Moiety in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of a linker moiety structurally related to 3-(Pyrrolidin-1-ylmethyl)aniline, specifically (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline , in the development of the clinical-stage PROTAC, NX-2127 . NX-2127 is an orally bioavailable degrader of Bruton's Tyrosine Kinase (BTK) and has demonstrated potent anti-cancer activity in preclinical and clinical settings.

Application Notes: NX-2127, a BTK Degrader Featuring the (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline Linker Moiety

Mechanism of Action

NX-2127 is a potent and selective degrader of BTK, a key component of the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells. The molecule functions as a heterobifunctional PROTAC, with one end binding to BTK and the other recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.

Interestingly, NX-2127 exhibits a dual mechanism of action. In addition to its PROTAC activity against BTK, it also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This immunomodulatory activity is similar to that of lenalidomide and pomalidomide, which also recruit these neosubstrates to Cereblon. The degradation of IKZF1 and IKZF3 can lead to enhanced T-cell activation and anti-tumor immunity.[1][2][3]

Therapeutic Potential

The degradation of BTK by NX-2127 offers several advantages over traditional BTK inhibitors. By eliminating the entire protein, it can overcome resistance mechanisms associated with mutations in the BTK active site (e.g., C481S) that render inhibitors ineffective.[1][4] Furthermore, the dual degradation of BTK and the immunomodulatory neosubstrates IKZF1 and IKZF3 provides a multi-pronged attack on B-cell malignancies. NX-2127 is currently in clinical trials for the treatment of relapsed and refractory B-cell malignancies.[1][3]

Data Presentation

The following tables summarize the quantitative data reported for NX-2127 in preclinical studies.

Table 1: Degradation Potency of NX-2127

TargetCell LineDC50 (nM)Dmax (%)Reference
Wild-type BTKTMD81.9>90%[1]
BTK C481S MutantTMD89.7>90%[1]
BTK V416L MutantTMD84.2>90%[1]
BTK T474I MutantTMD82.4>90%[1]
BTK L528W MutantTMD81.9>90%[1]
Wild-type BTKRec-14Not Reported[5]
Wild-type BTKMino6Not Reported[5]
IKZF1 (Ikaros)Primary Human T-cells57Not Reported[6]
IKZF3 (Aiolos)Primary Human T-cells36Not Reported[6]

Table 2: Anti-proliferative Activity of NX-2127

Cell LineCancer TypeGI50 (nM)Reference
TMD8 (Wild-type BTK)Diffuse Large B-cell Lymphoma12[7]
TMD8 (BTK C481S Mutant)Diffuse Large B-cell Lymphoma39[7]
TMD8 (BTK V416L Mutant)Diffuse Large B-cell Lymphoma28[7]
TMD8 (BTK T474I Mutant)Diffuse Large B-cell Lymphoma18[7]
TMD8 (BTK L528W Mutant)Diffuse Large B-cell Lymphoma14[7]

Experimental Protocols

Synthesis of NX-2127

The synthesis of NX-2127 involves the coupling of a BTK-binding moiety, the (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline linker, and a Cereblon-binding ligand (a thalidomide derivative). While the detailed, step-by-step synthesis protocol is proprietary and typically found in the supplementary information of peer-reviewed publications, the general approach involves a multi-step chemical synthesis. This would likely entail the individual synthesis of the three components followed by their sequential coupling using standard organic chemistry reactions, such as amide bond formation. The final product would be purified by methods like preparative HPLC and characterized by techniques such as LC-MS and NMR to confirm its identity and purity. For detailed synthetic procedures, readers are referred to the supporting information of the publication by Robbins et al. in the Journal of Medicinal Chemistry.[8]

Protocol 1: Western Blot for BTK Degradation

This protocol is designed to quantify the degradation of BTK in cancer cell lines following treatment with NX-2127.

Materials:

  • Cancer cell lines (e.g., TMD8, Rec-1, Mino)

  • Complete cell culture medium

  • NX-2127

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, Bortezomib) - for mechanism validation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-BTK, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a dose-response of NX-2127 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control. For mechanism validation, include a condition where cells are pre-treated with a proteasome inhibitor for 1-2 hours before adding NX-2127.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-BTK, anti-IKZF1, or anti-IKZF3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and image the blot using a suitable imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of protein remaining against the log of the NX-2127 concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of NX-2127 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • NX-2127

  • DMSO (vehicle control)

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo)

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NX-2127 in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay and Data Acquisition:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For CellTiter-Glo Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the log of the NX-2127 concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI BTK (Protein of Interest) PROTAC NX-2127 (PROTAC) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 Cereblon (CRBN) E3 Ligase Complex PROTAC->E3 Recruits Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of NX-2127 as a BTK-degrading PROTAC.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival NX2127 NX-2127 NX2127->BTK Induces

Caption: Simplified BTK signaling pathway and the point of intervention by NX-2127.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis start Start cell_culture Cell Culture (e.g., TMD8) start->cell_culture treatment Treatment with NX-2127 (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot (BTK, IKZF1/3 Degradation) treatment->western_blot viability_assay Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (DC50 / GI50 Calculation) western_blot->data_analysis viability_assay->data_analysis

Caption: General experimental workflow for evaluating the efficacy of NX-2127.

References

One-Pot Synthesis of Pyrrolidinone Derivatives from Aniline Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidinone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules and approved drugs. These compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. Notably, certain N-aryl pyrrolidinones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The development of efficient and environmentally benign synthetic methodologies to access these valuable compounds is of paramount importance in drug discovery and development.

One-pot syntheses offer significant advantages over traditional multi-step approaches by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. This document provides detailed application notes and protocols for three distinct one-pot methods for the synthesis of N-aryl pyrrolidinone derivatives directly from aniline precursors.

I. Ultrasound-Promoted Three-Component Synthesis

This method utilizes a green chemistry approach, employing ultrasound irradiation to promote the one-pot reaction between an aniline, an aldehyde, and diethyl acetylenedicarboxylate in the presence of citric acid as a catalyst.[1][2][3][4] This approach is characterized by short reaction times, high yields, and a clean reaction profile.[2][3][4]

Experimental Protocol

A representative procedure for the synthesis of diethyl 1-(4-chlorophenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate is as follows:

  • To a solution of 4-chloroaniline (1 mmol) and diethyl acetylenedicarboxylate (1 mmol) in ethanol (4 mL), add the desired aldehyde (e.g., benzaldehyde, 1 mmol) and citric acid monohydrate (2 mmol).

  • Sonicate the mixture under ultrasound irradiation (100 W).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 15-30 minutes), the solid product is collected by filtration.

  • Wash the solid with cold ethanol to afford the pure product.

Quantitative Data

The following table summarizes the yields for the synthesis of various pyrrolidinone derivatives using the ultrasound-promoted three-component reaction.

Aniline DerivativeAldehyde DerivativeTime (min)Yield (%)
Aniline4-Chlorobenzaldehyde1589
4-Methylaniline4-Chlorobenzaldehyde2092
4-Methoxyaniline4-Chlorobenzaldehyde2585
Aniline4-Nitrobenzaldehyde2094
AnilineBenzaldehyde2088
4-Chloroaniline4-Methylbenzaldehyde1591

Table 1: Isolated yields of substituted 3-pyrrolin-2-ones synthesized under ultrasound irradiation.[4][5]

II. Iridium-Catalyzed Successive Reductive Amination of Diketones

This protocol describes the synthesis of N-aryl-substituted pyrrolidines via an iridium-catalyzed successive reductive amination of diketones with anilines.[6] This method is notable for its good to excellent yields under mild conditions.[6]

Experimental Protocol

A general procedure for the iridium-catalyzed synthesis of N-aryl-substituted pyrrolidines is as follows:

  • To a dried Schlenk tube, add the iridium catalyst (e.g., TC-2, 1.0 mol%), the diketone (0.5 mmol, 1.0 equiv.), the aniline derivative (0.6 mmol, 1.1 equiv.), and the solvent (2.0 mL).

  • Add the hydrogen donor, formic acid (30.0 equiv.).

  • Stir the reaction mixture under air at 80 °C for 12 hours.

  • After completion, dissolve the mixture in ethyl acetate and wash with saturated salt water (2-3 times).

  • Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired N-aryl-substituted pyrrolidine.

Quantitative Data

The following table presents the yields for the synthesis of various N-aryl-substituted pyrrolidines using the iridium-catalyzed reductive amination method.

DiketoneAniline DerivativeYield (%)
2,5-HexanedioneAniline95
2,5-Hexanedione4-Methylaniline92
2,5-Hexanedione4-Methoxyaniline88
2,5-Hexanedione4-Fluoroaniline90
3-Methyl-2,5-hexanedioneAniline85
1-Phenyl-1,4-pentanedioneAniline82

Table 2: Isolated yields of N-aryl-substituted pyrrolidines from diketones.

III. Lewis Acid-Catalyzed Reaction of Donor-Acceptor Cyclopropanes

This one-pot transformation involves the Lewis acid-catalyzed ring-opening of a donor-acceptor (DA) cyclopropane with an aniline, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.[2][7][8] This method demonstrates broad applicability with a variety of substituted anilines and DA cyclopropanes.[2][7][8]

Experimental Protocol

A general one-pot procedure for the synthesis of 1,5-diarylpyrrolidin-2-ones is as follows:

  • To a solution of the donor-acceptor cyclopropane (1.0 equiv.) in dichloroethane, add the aniline derivative (1.0 equiv.) and a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 20 mol%).

  • Stir the reaction at room temperature for 1 hour.

  • Add acetic acid (2.0 equiv.) and toluene, and reflux the mixture to induce lactamization.

  • Cool the reaction mixture and add a solution of NaOH in ethanol/water for saponification.

  • Heat the mixture to effect dealkoxycarbonylation.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes the overall yields for the four-step, one-pot synthesis of various 1,5-diarylpyrrolidin-2-ones.

Donor-Acceptor Cyclopropane Donor GroupAniline DerivativeOverall Yield (%)
PhenylAniline47
3,4,5-Trimethoxyphenyl2-Fluoroaniline79
p-TolylAniline45
2-Furyl4-Bromoaniline55
2-Thienyl4-Methoxyaniline62
StyrylAniline60

Table 3: Overall yields for the one-pot synthesis of 1,5-diarylpyrrolidin-2-ones from donor-acceptor cyclopropanes.[2]

Visualizations

General Workflow for One-Pot Pyrrolidinone Synthesis

G General Workflow for One-Pot Pyrrolidinone Synthesis cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Outcome Aniline Aniline Precursor Reaction Mixing & Reaction (with Catalyst/Ultrasound) Aniline->Reaction Reagents Other Reactants (Aldehyde/Diketone/Cyclopropane, etc.) Reagents->Reaction Purification Purification (Filtration/Chromatography) Reaction->Purification Work-up Product Pyrrolidinone Derivative Purification->Product

Caption: A generalized workflow for the one-pot synthesis of pyrrolidinone derivatives.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Certain aryl pyrrolidinone anilides have been identified as potent herbicides. Their mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] This inhibition disrupts the production of essential pyrimidine nucleotides, leading to cessation of plant growth.[9][10][11]

G Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Aryl Pyrrolidinone Anilides Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... Pyrimidines Pyrimidines (DNA/RNA Synthesis) UMP->Pyrimidines DHODH->Orotate Inhibitor Aryl Pyrrolidinone Anilide Inhibitor->DHODH Block Inhibition

Caption: Inhibition of the pyrimidine biosynthesis pathway by aryl pyrrolidinone anilides.

References

Troubleshooting & Optimization

How to improve the yield of 3-(Pyrrolidin-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline. Our goal is to help you optimize reaction conditions and improve final product yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors depending on the synthetic route.

  • For Reductive Amination:

    • Inefficient Imine Formation: The initial condensation of 3-aminobenzaldehyde and pyrrolidine to form the iminium intermediate is a reversible equilibrium. Ensure acidic catalysis (e.g., a small amount of acetic acid) is used to favor imine formation, but avoid strongly acidic conditions that can protonate the amine, rendering it non-nucleophilic.

    • Instability of Reactants or Intermediates: 3-aminobenzaldehyde can be prone to oxidation or self-polymerization. Use fresh, purified starting materials.

    • Incorrect Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like NaBH₄ can reduce the aldehyde before it forms an imine. Milder, imine-selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[1][2]

    • Suboptimal pH: For reagents like NaBH₃CN, the reaction is most effective under mildly acidic conditions (pH 5-6) to promote imine formation without decomposing the reducing agent.

  • For N-Alkylation with 1,4-Dibromobutane:

    • Incomplete Reaction: The reaction may be slow. Ensure adequate reaction time and temperature (e.g., 80-100°C).[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Side Reactions: The primary competing reaction is over-alkylation, where the product reacts with another molecule of 1,4-dibromobutane.[3]

    • Base Inefficiency: The base is crucial for deprotonating the amine for both the initial alkylation and the final intramolecular cyclization. Ensure a sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is used.

Q2: My TLC analysis shows multiple spots, indicating significant impurities. What are they likely to be?

A2: The identity of impurities depends on the synthetic method.

  • Unreacted Starting Materials: The most common impurities are unreacted 3-aminobenzaldehyde/3-aminobenzylamine or pyrrolidine.

  • Intermediate Products: In the N-alkylation route, the N-(4-bromobutyl) substituted amine intermediate may be present if the intramolecular cyclization is incomplete.[3]

  • Over-alkylation Products: In the N-alkylation of 3-aminobenzylamine, the secondary amine product can react further with 1,4-dibromobutane, leading to a quaternary ammonium salt or other complex mixtures.[3]

  • Aldehyde Reduction: In the reductive amination route, if a non-selective reducing agent is used, 3-aminobenzyl alcohol may be formed as a byproduct.

Q3: How can I minimize the formation of byproducts, especially from over-alkylation?

A3: Minimizing side reactions is key to improving yield and simplifying purification.

  • Control Stoichiometry: Use a slight excess of the amine (3-aminobenzylamine) relative to the alkylating agent (1,4-dibromobutane) to reduce the chance of the product reacting further.

  • Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring the initial desired reaction over subsequent over-alkylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity, although it may require longer reaction times.

Q4: The final purification by column chromatography is proving difficult. What are some effective strategies?

A4: Purifying amines can be challenging due to their basicity, which can cause tailing on silica gel.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Modified Column Chromatography: If chromatography is necessary, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shapes and improved separation.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and practical laboratory-scale methods are:

  • Reductive Amination: This involves the reaction of 3-aminobenzaldehyde with pyrrolidine in the presence of a reducing agent. This is a one-pot reaction where an imine or iminium ion is formed in situ and then reduced to the amine.[1][4]

  • N-Alkylation: This route typically uses 3-aminobenzylamine and a four-carbon dielectrophile like 1,4-dibromobutane. The reaction proceeds via an initial intermolecular N-alkylation followed by an intramolecular cyclization to form the pyrrolidine ring.[3]

Q2: Which synthetic route is generally preferred for higher yield?

A2: Both routes can be optimized to achieve good yields. Reductive amination is often very clean and high-yielding if the correct reducing agent, such as NaBH(OAc)₃, is used, as it avoids the common problem of over-alkylation seen in direct alkylation methods.[2] The N-alkylation route can also be high-yielding but requires careful control of stoichiometry and reaction conditions to prevent side reactions.[3]

Q3: What is the role of the base in the N-alkylation synthesis?

A3: The base plays two critical roles in the N-alkylation of an amine with 1,4-dibromobutane. First, it acts as a scavenger for the HBr that is generated during the initial intermolecular SN2 reaction. Second, it deprotonates the resulting secondary amine intermediate, making it nucleophilic enough to perform the second, intramolecular SN2 reaction to close the ring and form the pyrrolidine.[3]

Q4: How do I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting material, product, and any potential byproducts. Spot the reaction mixture alongside your starting materials as references. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction's progress. Use a UV lamp and/or an iodine chamber to visualize the spots.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventpH ConditionSelectivity for Imine vs. AldehydeRelative Cost & Safety
NaBH(OAc)₃ Dichloromethane (DCM), Dichloroethane (DCE)Neutral/Slightly AcidicHighModerate cost, stable, easy to handle.
NaBH₃CN Methanol (MeOH), Acetonitrile (MeCN)Mildly Acidic (pH 5-6)HighLower cost, but highly toxic (cyanide).
NaBH₄ Methanol (MeOH), Ethanol (EtOH)Neutral/BasicLow (reduces aldehydes quickly)Low cost, but can lead to byproducts.[2]
H₂/Catalyst (e.g., Pd/C) Methanol (MeOH), Ethanol (EtOH)NeutralHighRequires specialized hydrogenation equipment.
Table 2: Effect of Reaction Parameters on N-Alkylation Yield
ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃ (weak)Cs₂CO₃ (strong)Et₃N (organic)Stronger, less-hindered bases often accelerate the reaction and improve yield.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Tetrahydrofuran (THF)Polar aprotic solvents like DMF or MeCN are generally preferred as they effectively solvate the cation and facilitate SN2 reactions.
Temperature 60 °C80 °C100 °CHigher temperatures increase the reaction rate but may also promote side reactions. Optimization is key.[3]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3-aminobenzaldehyde and pyrrolidine.

Materials:

  • 3-aminobenzaldehyde (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminobenzaldehyde and 1,2-dichloroethane.

  • Add pyrrolidine to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In one portion, add sodium triacetoxyborohydride to the mixture. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography on silica gel (using a hexanes/ethyl acetate eluent system with 1% triethylamine) to obtain the pure product.

Protocol 2: Synthesis via N-Alkylation

This protocol is adapted from a general procedure for the synthesis of N-substituted pyrrolidines.[3]

Materials:

  • 3-aminobenzylamine (1.0 eq)

  • 1,4-dibromobutane (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Na₂SO₄

Procedure:

  • To a 100 mL round-bottom flask, add 3-aminobenzylamine, acetonitrile, and potassium carbonate.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1,4-dibromobutane to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water (2x) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_RA Route 1: Reductive Amination cluster_NA Route 2: N-Alkylation A 3-Aminobenzaldehyde Iminium Iminium Intermediate A->Iminium + H⁺ - H₂O B Pyrrolidine B->Iminium + H⁺ - H₂O RA_Product This compound Iminium->RA_Product + NaBH(OAc)₃ C 3-Aminobenzylamine Intermediate N-(4-bromobutyl) Intermediate C->Intermediate + Base (Intermolecular) D 1,4-Dibromobutane D->Intermediate + Base (Intermolecular) NA_Product This compound Intermediate->NA_Product + Base (Intramolecular)

Caption: Primary synthetic routes to this compound.

General Experimental Workflow

Experimental_Workflow arrow arrow Start Start Setup 1. Reaction Setup (Add Reagents & Solvent) Start->Setup Reaction 2. Run Reaction (Stirring, Heating) Setup->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Reaction Work-up (Quench, Extract) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical workflow for chemical synthesis and analysis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Problem: Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Degradation? Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Yes Sol1b Increase Temperature Cause1->Sol1b Yes Sol1c Check Reagent Purity Cause1->Sol1c Yes Sol2a Adjust Stoichiometry Cause2->Sol2a Yes Sol2b Change Order of Addition Cause2->Sol2b Yes Sol2c Use Milder Conditions Cause2->Sol2c Yes Sol3a Use Fresh Reagents Cause3->Sol3a Yes Sol3b Run Under Inert Atmosphere (N₂/Ar) Cause3->Sol3b Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these critical chemical building blocks.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step for purifying a crude reaction mixture containing a substituted aniline?

A common and highly effective initial step is an acid-base extraction. This technique leverages the basicity of the aniline's amino group. By washing the crude mixture (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous acid solution (e.g., 1M HCl), the aniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous layer.[1][2][3][4] This efficiently removes non-basic organic impurities. The free aniline can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[4]

Q2: My substituted aniline is turning dark or changing color after purification. What is causing this and how can I prevent it?

Anilines are susceptible to air oxidation, which leads to the formation of colored impurities.[1][5] To minimize discoloration, it is recommended to store the purified compound under an inert atmosphere, such as nitrogen or argon, in a dark and cool place.[1] If necessary, a final purification step, like passing the compound through a short plug of silica gel or activated carbon, can help remove some of these colored impurities.[1]

Q3: I'm having trouble separating isomeric substituted anilines by column chromatography. What can I do to improve resolution?

Separating isomers with similar polarities can be challenging. Here are a few strategies to improve separation:

  • Optimize the Mobile Phase: Carefully adjust the solvent system's polarity. A less polar eluent will increase the retention time on the column, potentially allowing for better separation. Running a shallow solvent gradient can also be effective.[6]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase column in HPLC.[1][7]

  • Fractional Distillation: For isomers with a sufficient difference in boiling points, fractional distillation under reduced pressure can be a highly effective separation method.[8]

Q4: My aniline derivative is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This often happens if the solution is too concentrated or cooled too quickly.[9] To encourage crystallization, try the following:

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]

  • Use a Seed Crystal: Adding a small crystal of the pure compound can induce crystallization.[9]

  • Adjust the Solvent System: Experiment with different solvents or use a solvent/anti-solvent system.[9] Adding a bit more of the "good" solvent can sometimes prevent oiling out.[10]

  • Form a Salt: Converting the aniline to a salt (e.g., hydrochloride) can significantly improve its crystallization properties.[9][11]

Q5: My aniline compound is streaking on the TLC plate. What is the cause and solution?

Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1][12] To resolve this, add a small amount (1-2%) of a basic modifier, like triethylamine or ammonia, to the developing solvent.[1][2] This will neutralize the acidic sites and lead to more defined spots.

Troubleshooting Guides

Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system polarity.- Column overloading.- Optimize the solvent system using TLC to achieve a good separation (Rf of product ideally between 0.2-0.4).[1]- Use a proper ratio of crude product to silica gel (typically 1:30 to 1:50 by weight).[1]
Product Streaking or Tailing on the Column - Interaction of the basic aniline with acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.[1]- Add 1-2% triethylamine to the eluent.[1][2]- Use a less acidic stationary phase like neutral or basic alumina.[1][7]
Product Decomposition on the Column - Sensitivity of the aniline to the acidic nature of silica gel.- Use deactivated silica gel or an alternative stationary phase like alumina.[1]
Compound Won't Elute from the Column - The compound is too polar for the chosen solvent system.- Strong interaction with the stationary phase.- Gradually increase the polarity of the eluent.- If using silica, consider switching to a more polar stationary phase or using a stronger eluent system (e.g., with methanol).[13]
Recrystallization Problems
IssuePossible Cause(s)Troubleshooting Steps
Compound "Oils Out" - Solution is too concentrated or cooled too quickly.- Melting point of the solute is lower than the boiling point of the solvent.[10]- Add a small amount of additional solvent before cooling.[9]- Allow the solution to cool slowly.[9]- Use a seed crystal to induce crystallization.[9]- Select a solvent with a lower boiling point.[10]
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.[10]- Scratch the inside of the flask with a glass rod at the solution's surface.- Place the solution in an ice bath to further decrease solubility.[10]- Try a different solvent in which the compound is less soluble.
Low Percent Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Ensure the solution is cooled thoroughly to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Some product loss is inherent to recrystallization.[10]

Data Presentation: Comparison of Purification Methods

The effectiveness of different purification techniques for substituted anilines can vary significantly based on the specific compound and impurities present. The following table provides a general comparison.

Purification MethodTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Distillation >90>99.5Excellent for volatile, thermally stable compounds; highly scalable.[8]Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[8]
Recrystallization 70-90 (optimized)>99.8Can yield very high purity for solid compounds.[8]Yield can be compromised; finding a suitable solvent can be challenging.[8]
Column Chromatography Variable>99Excellent for achieving high purity on a small to medium scale.[8]Potential for sample degradation on acidic silica gel; can be time-consuming and require large solvent volumes.[8]
Acid-Base Extraction >92>96.5Efficiently removes acidic or basic impurities; good for initial cleanup.[8]The product must be stable to acidic and basic conditions; may not remove neutral impurities.

Experimental Protocols

Protocol 1: Purification of a Substituted Aniline by Acid-Base Extraction

This protocol describes the removal of a non-basic impurity from a substituted aniline.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.[1][2]

  • Separation: Allow the layers to separate. The anilinium salt will be in the lower aqueous layer (assuming the organic solvent is less dense than water). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic wash of the organic layer two more times to ensure complete extraction of the aniline.[1] Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer, now containing non-basic impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated NaOH solution until the solution is strongly basic (check with pH paper). The anilinium salt will be deprotonated to the free aniline, which may precipitate or form an oily layer.

  • Back Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract the free aniline.

  • Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified substituted aniline.

Protocol 2: Purification of a Substituted Aniline by Flash Column Chromatography

This protocol outlines a general procedure for purification using a silica gel column.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.[1] If streaking is observed, add 1-2% triethylamine to the eluent.[1]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted aniline.

Mandatory Visualizations

Troubleshooting_Aniline_Purification Troubleshooting Logic for Aniline Purification start Crude Substituted Aniline acid_base Perform Acid-Base Extraction start->acid_base Initial Cleanup is_solid Is the product a solid? is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_volatile->chromatography No distillation Distillation / Vacuum Distillation is_volatile->distillation Yes acid_base->is_solid streaking Streaking on TLC/Column? chromatography->streaking oiling_out Product 'oils out'? recrystallization->oiling_out check_purity Check Purity (TLC, NMR, etc.) distillation->check_purity pure_product Pure Substituted Aniline check_purity->acid_base Needs more purification check_purity->pure_product Purity OK oiling_out->check_purity No slow_cool Slow cooling, seed crystal, or change solvent oiling_out->slow_cool Yes streaking->check_purity No add_base Add triethylamine to eluent streaking->add_base Yes slow_cool->recrystallization add_base->chromatography

Caption: Troubleshooting workflow for selecting a purification method.

Aniline_Extraction_Workflow Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_acid Wash with aq. HCl (1M) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Impurities) separate1->org_layer1 Organic aq_layer1 Aqueous Layer (Anilinium Salt) separate1->aq_layer1 Aqueous add_base Add aq. NaOH aq_layer1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Aqueous org_layer2 Organic Layer (Pure Aniline) separate2->org_layer2 Organic dry_evap Dry and Evaporate org_layer2->dry_evap final_product Purified Aniline dry_evap->final_product

Caption: Experimental workflow for acid-base extraction.

References

Identifying and minimizing side reactions in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common side reactions during the synthesis of aniline derivatives. Aniline and its derivatives are crucial building blocks in the pharmaceutical industry for the synthesis of a wide range of therapeutic agents, including analgesics, anticancer agents, and antimicrobials.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of aniline derivatives?

A1: The primary side reactions encountered during aniline derivative synthesis include:

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[4] This is often mediated by air or other oxidizing agents present in the reaction mixture.

  • Polymerization: Under acidic conditions or in the presence of oxidizing agents, aniline can polymerize to form polyaniline (PANI).[5][6][7] The polymerization process typically involves initiation, propagation, and termination steps.[6]

  • Polysubstitution: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the introduction of multiple substituents onto the ring, a common issue in reactions like halogenation and nitration.[8][9]

  • Over-alkylation: During N-alkylation reactions, the initially formed secondary amine is often more nucleophilic than the starting aniline, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[10][11]

  • Dimerization (Homocoupling): In transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, aniline derivatives can react with themselves instead of the intended coupling partner.[12]

Q2: How can I prevent the oxidation of my aniline starting material and product?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[12] Using degassed solvents and ensuring all glassware is thoroughly dried can also help.[12] For purification of aniline that has discolored due to oxidation, distillation, potentially under reduced pressure, is a common method.[13][14] Treatment with stannous chloride can also remove sulfur-containing impurities that promote oxidation.[13]

Q3: What is the purpose of acetylating aniline before performing electrophilic aromatic substitution?

A3: Acetylation of the amino group to form an acetanilide is a common strategy to control reactivity.[15][16][17] The N-acetyl group is less activating than the amino group, which helps to prevent polysubstitution and oxidation during reactions like nitration and halogenation.[18][19] The acetyl group can be easily removed by hydrolysis after the desired substitution has been achieved.[19]

Q4: My N-alkylation reaction is producing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

A4: To favor mono-alkylation, several strategies can be employed:

  • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent.[10][11]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.[10][11]

  • Choice of Alkylating Agent: Using less reactive alkylating agents can provide better control.[11]

  • Catalyst Selection: Certain heterogeneous catalysts can sterically favor the formation of the mono-alkylation product.[11]

  • "Borrowing Hydrogen" Strategy: This modern approach uses alcohols as alkylating agents with a transition metal catalyst, producing water as the only byproduct and offering excellent control.[11][20]

Troubleshooting Guides

Problem 1: Formation of a Dark, Tarry Substance in the Reaction Mixture

Potential Cause: This often indicates oxidation and/or polymerization of the aniline derivative.[14][21]

Solutions:

StrategyActionRationale
Inert Atmosphere Assemble the reaction under a positive pressure of nitrogen or argon.[12]Prevents atmospheric oxygen from oxidizing the aniline.
Degassed Solvents Sparge solvents with an inert gas for 15-30 minutes before use.[12]Removes dissolved oxygen from the reaction medium.
Purification of Starting Material Distill the aniline, possibly under reduced pressure, before use if it is discolored.[13][22]Removes existing oxidation impurities that can catalyze further degradation.
Temperature Control Run the reaction at the lowest effective temperature.High temperatures can accelerate oxidation and polymerization.
Problem 2: Multiple Products Observed in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Potential Cause: The high reactivity of the aniline ring is leading to polysubstitution.[8][9]

Solutions:

StrategyActionRationale
Protecting Group Acetylate the aniline with acetic anhydride before proceeding with the substitution reaction.[17][18]The acetamido group is less activating than the amino group, moderating the reactivity of the ring.[18]
Reaction Conditions Perform the reaction at a lower temperature and monitor the progress carefully by TLC or LC-MS.Helps to control the extent of the reaction and prevent further substitution.
Stoichiometry Use a stoichiometric amount of the electrophile.Limits the availability of the substituting agent.
Problem 3: Low Yield in N-Alkylation Reactions

Potential Cause: Low yields can be due to several factors including poor reactivity of starting materials, inappropriate reaction conditions, or product inhibition.[10]

Solutions:

StrategyActionRationale
Increase Reactivity If using an alkyl halide, switch from a chloride to a bromide or iodide.Increases the electrophilicity of the alkylating agent.
Optimize Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.[10]Can overcome activation energy barriers for less reactive substrates.
Screen Catalysts If applicable, test different catalysts known to be effective for N-alkylation.[10]The choice of catalyst can significantly impact reaction efficiency.
Purification Method Ensure the workup and purification procedures are not causing product loss. Distillation under reduced pressure or column chromatography are common methods.[10][23]The product may have some aqueous solubility or be sensitive to the purification conditions.

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide[15][16][17]

This procedure is a common method for protecting the amino group of aniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the resulting aniline hydrochloride solution in an ice bath.

  • Add acetic anhydride to the cooled solution.

  • Immediately add a solution of sodium acetate in water and stir the mixture vigorously. Acetanilide will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain pure crystals.

Protocol 2: N-Alkylation of Aniline via Reductive Amination[10][20]

This protocol describes a common method for the synthesis of N-alkylanilines.

Materials:

  • Aniline

  • An appropriate aldehyde or ketone (e.g., Benzaldehyde for N-benzylaniline)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[20]

  • Methanol or another suitable solvent

Procedure:

  • Dissolve aniline and the carbonyl compound in methanol.

  • If using NaBH₃CN, adjust the pH to approximately 6 with acetic acid and stir for 1 hour to form the imine.[20]

  • Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of 2(4)-Aminophenylsulfates in the Modified Boyland-Sims Oxidation of Aniline [24]

Catalyst/ModifierTemperature (°C)Yield of Aminophenols (%)
NoneAmbientLow (not specified)
None4535
Cobalt PhthalocyanineNot specified85
Hydrogen PeroxideNot specifiedSubstantial increase (not specified)

Table 2: Yield of N-Alkylated Anilines Using a Nickel-Catalyzed Reaction with Various Alcohols [25]

Aniline DerivativeAlcoholYield (%)
AnilineBenzyl alcohol96
4-MethoxyanilineBenzyl alcohol94
Aniline1-Hexanol85
Aniline2-Phenylethanol91

Visualizations

experimental_workflow_acetylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Aniline Aniline Mix 1. Mix Aniline, HCl, H₂O Aniline->Mix Acetic_Anhydride Acetic Anhydride Add_AA 3. Add Acetic Anhydride Acetic_Anhydride->Add_AA Reagents HCl, NaOAc, H₂O Reagents->Mix Cool 2. Cool in Ice Bath Mix->Cool Cool->Add_AA Add_NaOAc 4. Add NaOAc Solution Add_AA->Add_NaOAc Precipitate 5. Acetanilide Precipitates Add_NaOAc->Precipitate Filter 6. Vacuum Filtration Precipitate->Filter Wash 7. Wash with Cold Water Filter->Wash Recrystallize 8. Recrystallize Wash->Recrystallize Final_Product Pure Acetanilide Recrystallize->Final_Product

Caption: Experimental workflow for the acetylation of aniline.

side_reaction_pathways cluster_alkylation N-Alkylation cluster_substitution Electrophilic Substitution cluster_oxidation Oxidation/Polymerization Aniline Aniline Mono_Alk Mono-alkylation (Desired Product) Aniline->Mono_Alk 1st Alkylation Mono_Sub Mono-substitution Aniline->Mono_Sub Desired Reaction Oxidized Oxidized Products/ Polymers Aniline->Oxidized Side Reaction Di_Alk Di-alkylation (Over-alkylation) Mono_Alk->Di_Alk 2nd Alkylation (Side Reaction) Alkyl_Halide Alkylating Agent Alkyl_Halide->Mono_Alk Alkyl_Halide->Di_Alk Poly_Sub Poly-substitution Mono_Sub->Poly_Sub Further Substitution (Side Reaction) Electrophile Electrophile (e.g., Br₂) Electrophile->Mono_Sub Electrophile->Poly_Sub Oxidant Oxidizing Agent (e.g., Air) Oxidant->Oxidized

Caption: Common side reaction pathways in aniline derivative synthesis.

troubleshooting_logic Start Problem Encountered Dark_Tarry Dark, Tarry Product? Start->Dark_Tarry Multiple_Products Multiple Products in EAS? Dark_Tarry->Multiple_Products No Sol_Oxidation Solution: Inert Atmosphere, Degas Solvents, Purify Aniline Dark_Tarry->Sol_Oxidation Yes Low_Yield_Alk Low Yield in N-Alkylation? Multiple_Products->Low_Yield_Alk No Sol_PolySub Solution: Use Protecting Group, Control Temperature Multiple_Products->Sol_PolySub Yes Sol_LowYield Solution: Increase Reactivity, Optimize Temp, Screen Catalysts Low_Yield_Alk->Sol_LowYield Yes End Problem Addressed Low_Yield_Alk->End No Sol_Oxidation->End Sol_PolySub->End Sol_LowYield->End

Caption: Troubleshooting logic for common synthesis issues.

References

Stability issues of pyrrolidine compounds under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pyrrolidine-containing compounds under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine-containing compound is degrading in an acidic solution. What is the likely cause?

A1: The most common cause of degradation for N-substituted pyrrolidine compounds in acidic media is the hydrolysis of the substituent group, particularly if it is an amide. Acid-catalyzed hydrolysis cleaves the amide bond, leading to the formation of a carboxylic acid and the protonated pyrrolidine ring. In some cases, particularly with strong Lewis acids, cleavage of the C-N bond within the pyrrolidine ring can occur.[1]

Q2: I am observing degradation of my pyrrolidine compound under basic conditions. What are the potential degradation pathways?

A2: Under basic conditions, N-acyl pyrrolidines can undergo base-catalyzed hydrolysis of the amide bond, similar to acidic conditions, yielding a carboxylate salt and pyrrolidine.[2][3] For pyrrolidine compounds that can form a quaternary ammonium salt, a specific degradation pathway known as Hofmann elimination can occur in the presence of a strong base and heat. This reaction results in the opening of the pyrrolidine ring to form an alkene.[4][5][6]

Q3: Are there any specific substituents on the pyrrolidine ring that can influence its stability?

A3: Yes, the nature and position of substituents can significantly impact the stability of the pyrrolidine ring. Electron-withdrawing groups on the nitrogen atom can make the adjacent carbonyl carbon more susceptible to nucleophilic attack, potentially accelerating hydrolysis. Conversely, bulky substituents on the ring can sterically hinder the approach of nucleophiles, thereby slowing down degradation. The basicity of the pyrrolidine nitrogen is also influenced by substituents, which can affect its reactivity.[7]

Q4: My compound, dissolved in an aqueous buffer, is showing instability even at neutral pH. What could be the issue?

A4: If you are observing degradation at neutral pH, other factors might be at play:

  • Oxidation: The tertiary amine nitrogen in N-substituted pyrrolidines is susceptible to oxidation, which can be initiated by dissolved oxygen, light, or trace metal impurities.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of photosensitive compounds.

  • Temperature: Elevated temperatures can accelerate hydrolysis and oxidative degradation pathways.

Q5: How can I monitor the degradation of my pyrrolidine compound and identify the degradation products?

A5: The most common and effective technique is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) detector can be used to assess peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

Issue 1: Rapid Degradation of an N-Acyl Pyrrolidine Compound in Solution
Possible Cause Troubleshooting Steps
Acid- or Base-Catalyzed Hydrolysis 1. Measure the pH of your solution. 2. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer. 3. Conduct a forced degradation study (see Experimental Protocols) to confirm pH sensitivity. 4. Analyze samples at different time points using a stability-indicating HPLC method to determine the degradation rate at various pH values.
Elevated Temperature 1. Store solutions at reduced temperatures (e.g., 2-8 °C or frozen). 2. If the experimental protocol requires elevated temperatures, minimize the exposure time.
Presence of Oxidizing Agents 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Appearance of Unknown Peaks in the Chromatogram During a Stability Study
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio and fragmentation patterns. 2. Based on the mass of the degradation products, propose potential degradation pathways (e.g., hydrolysis, oxidation, ring opening). 3. Synthesize or isolate the suspected degradation products to confirm their identity by comparing their retention times and mass spectra.
Interaction with Excipients or Container 1. If the compound is in a formulation, analyze a placebo formulation to rule out degradation of the excipients. 2. Investigate potential leaching or interaction with the container material.

Data Presentation

The following tables summarize the general stability of pyrrolidine compounds under different stress conditions. The actual degradation rates are highly dependent on the specific structure of the compound, including the nature of the N-substituent and ring substitutions.

Table 1: Summary of Degradation Pathways for N-Acyl Pyrrolidine Compounds

Condition Primary Degradation Pathway Common Degradation Products Relative Stability
Acidic (e.g., 0.1 M HCl) Amide HydrolysisCarboxylic Acid, Pyrrolidine SaltGenerally Unstable
Basic (e.g., 0.1 M NaOH) Amide HydrolysisCarboxylate Salt, PyrrolidineGenerally Unstable
Oxidative (e.g., H₂O₂) Oxidation of NitrogenN-oxides, Ring-Opened ProductsVariable
Thermal VariesVariesVariable
Photolytic VariesVariesVariable

Table 2: Comparative Stability of Pyrrolidine Ring under Acidic vs. Basic Conditions (Qualitative)

Feature Acidic Conditions Basic Conditions
Primary Reaction Hydrolysis of N-substituent (e.g., amide)Hydrolysis of N-substituent, Hofmann Elimination (for quaternary salts)
Ring Opening Possible with strong Lewis acidsHofmann elimination for quaternary salts
Rate-Influencing Factors Strength of the acid, temperature, nature of N-substituentStrength of the base, temperature, steric hindrance, potential for quaternization

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrrolidine Compound

Objective: To investigate the degradation pathways of a pyrrolidine compound under various stress conditions.

Materials:

  • Pyrrolidine compound of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system (for identification of degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolidine compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C for 24 hours. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate the solution at 60°C for 24 hours. c. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Store the solution at room temperature, protected from light, for 24 hours. c. At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: a. Place the solid compound in a vial and heat it in an oven at 80°C for 48 hours. b. Also, prepare a solution of the compound and heat it at 60°C for 24 hours. c. Analyze the samples by HPLC.

  • Photodegradation: a. Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration. b. Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent pyrrolidine compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., determined from the UV spectrum of the compound)

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, optimize the separation by modifying:

    • Mobile Phase pH: Adjusting the pH can alter the ionization state of the analytes and improve separation.

    • Organic Modifier: Try methanol instead of acetonitrile.

    • Gradient Profile: Adjust the gradient slope and duration.

    • Column Chemistry: If necessary, try a different column stationary phase (e.g., phenyl-hexyl, cyano).

  • Once satisfactory separation is achieved, validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

Mandatory Visualizations

Acid_Degradation_Pathway cluster_acid Acidic Conditions NAcylPyrrolidine N-Acyl Pyrrolidine ProtonatedAmide Protonated Amide Intermediate NAcylPyrrolidine->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - Pyrrolidine PyrrolidineSalt Pyrrolidine Salt TetrahedralIntermediate->PyrrolidineSalt - Carboxylic Acid + H⁺

Caption: Acid-catalyzed hydrolysis of an N-acyl pyrrolidine.

Base_Degradation_Pathways cluster_base Basic Conditions cluster_hydrolysis Amide Hydrolysis cluster_hofmann Hofmann Elimination PyrrolidineCompound Pyrrolidine Compound NAcylPyrrolidine N-Acyl Pyrrolidine PyrrolidineCompound->NAcylPyrrolidine QuaternarySalt Quaternary Pyrrolidinium Salt PyrrolidineCompound->QuaternarySalt + Alkyl Halide TetrahedralIntermediate Tetrahedral Intermediate NAcylPyrrolidine->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate Salt TetrahedralIntermediate->Carboxylate Pyrrolidine Pyrrolidine TetrahedralIntermediate->Pyrrolidine Alkene Ring-Opened Alkene QuaternarySalt->Alkene + Base, Heat TertiaryAmine Tertiary Amine QuaternarySalt->TertiaryAmine + Base, Heat

Caption: Degradation pathways of pyrrolidine compounds in basic media.

Experimental_Workflow Start Start: Stability Issue Encountered ForcedDegradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation DevelopMethod Develop Stability-Indicating HPLC Method ForcedDegradation->DevelopMethod AnalyzeSamples Analyze Stressed Samples by HPLC DevelopMethod->AnalyzeSamples IdentifyDegradants Identify Degradation Products (LC-MS) AnalyzeSamples->IdentifyDegradants ProposePathways Propose Degradation Pathways IdentifyDegradants->ProposePathways OptimizeConditions Optimize Storage/Formulation Conditions ProposePathways->OptimizeConditions End End: Stable Product/Formulation OptimizeConditions->End

Caption: Workflow for investigating stability issues of pyrrolidine compounds.

References

Optimizing reaction conditions for synthesizing 3-(Pyrrolidin-1-ylmethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound derivatives?

A1: The two most common and effective methods for synthesizing this compound derivatives are the Mannich reaction and reductive amination .

  • Mannich Reaction: This is a three-component condensation reaction involving a substrate with an active hydrogen (in this case, a derivative of aniline), formaldehyde (or another suitable aldehyde), and a secondary amine (pyrrolidine).[1][2][3] This method is atom-economical and can often be performed in a single pot.

  • Reductive Amination: This two-step, one-pot process involves the reaction of an appropriate aldehyde (e.g., 3-aminobenzaldehyde) with pyrrolidine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[4] This method offers high selectivity and is often preferred when the starting aniline is not sufficiently reactive for the Mannich reaction.

Q2: Which synthetic route is generally preferred and why?

A2: The choice of synthetic route depends on the specific substrate and desired scale of the reaction.

  • For anilines with electron-donating substituents, the Mannich reaction can be a straightforward and efficient one-pot procedure.

  • Reductive amination is often more versatile and provides better control, especially for less reactive anilines or when side reactions are a concern in the Mannich pathway. It is generally a high-yielding and clean reaction.[4]

Q3: What are the common side reactions to be aware of during these syntheses?

A3: Common side reactions include:

  • Mannich Reaction:

    • Bis-alkylation: The product, being a secondary amine, can react again with formaldehyde and the aniline to form a bis-substituted product.

    • Polymerization: Formaldehyde can polymerize, especially under acidic conditions.

    • Formation of aminals: Reaction of the amine with excess formaldehyde.

  • Reductive Amination:

    • Over-alkylation: The secondary amine product can react with another molecule of the aldehyde and be reduced to a tertiary amine.

    • Reduction of the starting aldehyde: The reducing agent can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[5]

    • Hydrolysis of the imine intermediate: In the presence of water, the imine can hydrolyze back to the starting aldehyde and amine.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the product, it is often necessary to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to prevent peak tailing and improve separation. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. Acid-base extraction can also be employed to remove non-basic impurities.

Troubleshooting Guides

Mannich Reaction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low reactivity of the aniline substrate.2. Inactive formaldehyde (paraformaldehyde depolymerization incomplete).3. Incorrect pH of the reaction mixture.1. Consider using a more activated aniline derivative or switch to the reductive amination route.2. Ensure complete depolymerization of paraformaldehyde by heating before adding other reactants.3. Optimize the pH; the reaction is often acid-catalyzed, but strongly acidic conditions can be detrimental.[1]
Formation of Multiple Products/Side Reactions 1. Bis-alkylation due to reaction of the product with starting materials.2. Polymerization of formaldehyde.1. Use an excess of the aniline and pyrrolidine relative to formaldehyde.2. Add formaldehyde slowly to the reaction mixture.
Difficult Product Isolation 1. Product is highly soluble in the aqueous phase.2. Emulsion formation during workup.1. Adjust the pH of the aqueous layer to >10 before extraction with an organic solvent.2. Add brine to the aqueous layer to break up emulsions.
Reductive Amination Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation.2. Inactive reducing agent.3. Hydrolysis of the imine intermediate.1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.2. Use a fresh batch of the reducing agent.3. Perform the reaction under anhydrous conditions.
Significant Amount of Alcohol Byproduct 1. The reducing agent is too reactive and reduces the aldehyde before imine formation.1. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB).[5]
Formation of Tertiary Amine (Over-alkylation) 1. The secondary amine product reacts with another equivalent of the aldehyde.1. Use a slight excess of pyrrolidine relative to the aldehyde.2. Add the reducing agent only after the complete formation of the imine has been confirmed by TLC or LC-MS.[5]
Difficult Purification 1. Presence of unreacted starting materials with similar polarity to the product.1. Optimize the stoichiometry to ensure complete conversion of the limiting reagent.2. Employ acid-base extraction to separate the basic product from neutral or acidic impurities.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Synthesis Routes
ParameterMannich ReactionReductive Amination
Starting Materials 3-Substituted Aniline, Formaldehyde, Pyrrolidine3-Aminobenzaldehyde, Pyrrolidine
Catalyst/Reagent Acid or Base CatalystReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Solvent Ethanol, Methanol, or WaterDichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield 60 - 85%75 - 95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

This protocol is a representative example. Optimization may be required for specific derivatives.

Materials:

  • 3-Nitroaniline

  • Paraformaldehyde

  • Pyrrolidine

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine Hydrate or Hydrogen Gas

Procedure:

  • Mannich Condensation:

    • In a round-bottom flask, suspend 3-nitroaniline (1.0 eq) in ethanol.

    • Add paraformaldehyde (1.2 eq) and pyrrolidine (1.2 eq).

    • Add a catalytic amount of concentrated HCl.

    • Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a 2M NaOH solution to pH > 10.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-nitro-3-(pyrrolidin-1-ylmethyl)benzene.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro compound in ethanol.

    • Add 10% Pd/C (5-10 mol%).

    • For reduction with hydrazine hydrate: Add hydrazine hydrate (3-5 eq) dropwise at room temperature and then reflux for 2-4 hours.

    • For reduction with hydrogen gas: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane containing 0.5% triethylamine.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a representative example. Optimization may be required for specific derivatives.

Materials:

  • 3-Aminobenzaldehyde

  • Pyrrolidine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Imine Formation and Reduction:

    • To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM, add pyrrolidine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by the disappearance of the aldehyde spot on a TLC plate.

    • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the imine intermediate is consumed (monitored by TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane containing 0.5% triethylamine.

Mandatory Visualizations

Experimental Workflow: Mannich Reaction Route

Mannich_Workflow cluster_step1 Step 1: Mannich Condensation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Purification A 3-Nitroaniline + Paraformaldehyde + Pyrrolidine B Reflux in Ethanol with cat. HCl A->B 4-6h C Workup & Extraction B->C D Crude 1-Nitro-3-(pyrrolidin-1-ylmethyl)benzene C->D E Crude Nitro Compound F Pd/C, H2 or Hydrazine Hydrate E->F 2-4h G Filtration F->G H Crude this compound G->H I Crude Product J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Experimental Workflow: Reductive Amination Route

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Workup & Purification A 3-Aminobenzaldehyde + Pyrrolidine B Stir in DCM at RT A->B 1-2h C Imine Intermediate B->C D Imine Intermediate E Add NaBH(OAc)3 D->E F Stir at RT E->F 2-4h G Crude Product in Solution F->G H Crude Solution I Aqueous Workup & Extraction H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic: Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Q1 Is starting aldehyde consumed? (Check TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is alcohol byproduct present? A1_Yes->Q2 Sol3 Incomplete imine formation. Increase reaction time for imine formation. Use a catalyst (e.g., acetic acid). A1_No->Sol3 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Sol1 Use milder reducing agent (e.g., NaBH(OAc)3). Add reducing agent after imine formation. A2_Yes->Sol1 Sol2 Imine hydrolysis likely. Use anhydrous solvent and reagents. Consider adding a dehydrating agent. A2_No->Sol2

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Troubleshooting guide for Buchwald-Hartwig amination of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of aryl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Q1: My Buchwald-Hartwig amination is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: A low or nonexistent yield in a Buchwald-Hartwig amination typically points to issues with the catalyst's activity, the reaction conditions, or the purity of the reagents. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species is prone to deactivation. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient. Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more reliable and consistent generation of the active catalytic species.[1][2]

  • Inadequate Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using oven-dried glassware and properly degassed solvents.[1]

  • Poor Reagent Quality: The presence of water or other protic impurities can quench the base and deactivate the catalyst. Ensure that your amine, solvent, and base are anhydrous and of high purity.[2]

  • Suboptimal Temperature: These reactions typically require heating, often in the range of 80-110 °C.[1] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures (>120 °C) can lead to catalyst decomposition, often observed as the formation of palladium black.[1]

  • Reagent Insolubility: If any of the starting materials or the base are not soluble in the chosen solvent, the reaction will be slow and inefficient.[1][2]

Q2: I see a black precipitate forming in my reaction. What is it and what should I do?

A2: The formation of a fine black precipitate is likely palladium black, which is metallic palladium that has precipitated out of the catalytic cycle.[1] This indicates catalyst decomposition and a loss of catalytic activity.

  • Possible Cause: This is often due to excessive heat.

  • Solution: Lower the reaction temperature to a range of 80-90 °C and consider increasing the reaction time to compensate. Visually monitor the reaction for the formation of this precipitate.[1]

Q3: My reaction starts but then stalls, with incomplete conversion of my starting material. What could be the cause?

A3: A stalling reaction suggests that the catalyst was initially active but lost its activity over time.

  • Possible Causes:

    • Catalyst Poisoning: For certain substrates, such as 2-halopyridines, the nitrogen atom of the substrate itself can coordinate to the palladium center and inhibit its catalytic activity.[1]

    • Gradual Decomposition: The catalyst may be slowly decomposing over the course of the reaction due to suboptimal conditions.

  • Solution:

    • Ligand Screening: The choice of ligand is critical for stabilizing the palladium catalyst. For challenging substrates like 2-halopyridines, a sterically bulky ligand is often necessary to prevent coordination of the substrate to the palladium center.[1] A systematic screening of different ligands is a good troubleshooting step.

    • Use of a Pre-catalyst: As mentioned before, pre-catalysts often provide a more stable and active catalyst throughout the reaction.

Side Reactions and Impurities

Q4: I am observing a significant amount of hydrodehalogenation byproduct (my aryl halide is being converted to an arene). How can I minimize this?

A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This occurs due to the formation of a palladium hydride species.

  • Possible Causes:

    • The presence of water or other protic impurities.

    • The base being too strong or sterically hindered.

    • The reaction temperature being too high.

  • Solutions:

    • Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents.

    • Base Selection: Switch to a weaker base, such as Cs₂CO₃ or K₃PO₄.[2]

    • Lower Reaction Temperature: Reducing the temperature can often disfavor the hydrodehalogenation pathway.[2]

Q5: My desired product is contaminated with a diarylated amine. How can I improve the selectivity for monoarylation?

A5: The formation of a diarylated product is more common when using primary amines.

  • Solution: The choice of ligand plays a crucial role in controlling selectivity. The use of sterically bulky biarylphosphine ligands, such as BrettPhos, has been shown to promote the selective monoarylation of primary amines.[3]

Substrate-Specific Issues

Q6: I am having trouble with the amination of an aryl chloride. What adjustments should I make?

A6: Aryl chlorides are generally less reactive than the corresponding aryl bromides or iodides due to the stronger C-Cl bond.

  • Solutions:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center. Ligands such as XPhos have proven effective for this purpose.

    • Higher Temperatures: Higher reaction temperatures may be required to achieve a reasonable reaction rate.

    • Use of a Pre-catalyst: Generation 3 and 4 Buchwald pre-catalysts are particularly effective for challenging substrates like aryl chlorides.

Q7: My reaction with an N-heterocyclic substrate is not working well. Are there special considerations?

A7: Yes, N-heterocyclic substrates can be challenging due to the potential for the heteroatom to coordinate with and poison the palladium catalyst.[1][2]

  • Solutions:

    • Sterically Hindered Ligands: As with 2-halopyridines, bulky ligands like XPhos or RuPhos are often required to prevent catalyst inhibition.[2]

    • Ligand and Base Screening: A careful screening of both the ligand and the base is often necessary to find the optimal conditions for a specific heterocyclic substrate.

Data Presentation: Comparative Analysis of Reaction Parameters

The following tables provide representative data on how the choice of ligand, base, and solvent can impact the outcome of a Buchwald-Hartwig amination.

Table 1: Effect of Ligand on the Amination of 4-Chlorotoluene with Morpholine [4]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[4]

Table 2: Effect of Base on the Amination of Bromobenzene with Various Amines [5]

AmineLigandBaseSolventTemperature (°C)Time (h)Conversion (%)
CarbazoleTrixiePhost-BuOLi Toluene1002498
CarbazoleTrixiePhost-BuONa Toluene1002497
CarbazoleTrixiePhosCs₂CO₃ Toluene1002496
DiphenylamineXPhost-BuONa Toluene10024>99
PhenoxazineXPhost-BuONa Toluene10024>99

Table 3: Effect of Solvent on the Amination of Bromobenzene with Carbazole [5]

LigandBaseSolventTemperature (°C)Time (h)Conversion (%)
TrixiePhost-BuOLiToluene 1002498
TrixiePhost-BuOLi1,4-Dioxane 1002495
TrixiePhost-BuOLiCPME 1002488
TrixiePhost-BuOLiDME 852485
TrixiePhost-BuOLiTHF 652443

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general starting point for the amination of an aryl bromide with a secondary amine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol% - if not using a pre-catalyst with the ligand already incorporated)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, amine, base, and palladium catalyst/ligand to the Schlenk flask.

  • Solvent Addition: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for the Amination of 4-Chlorotoluene with Morpholine using XPhos[4]

Materials:

  • 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv)

  • Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.0633 mmol, 1.5 mol%)

  • XPhos (60 mg, 0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (811 mg, 8.44 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried 2-necked flask with a magnetic stir bar and condenser

  • Inert atmosphere setup (nitrogen)

Procedure:

  • Catalyst Preparation: To the 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and NaOtBu. Add 5 mL of toluene and stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene and morpholine to the flask in one portion.

  • Reaction: Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with 10 mL of water.

  • Extraction: Separate the organic layer and wash it with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the product as an orange solid (700 mg, 94% yield).

Visual Troubleshooting Guide and Reaction Workflow

The following diagrams illustrate the troubleshooting workflow for a low-yielding Buchwald-Hartwig amination and the general experimental workflow.

Troubleshooting_Workflow start Low or No Product Yield q_catalyst Is the catalyst active and handled under inert conditions? start->q_catalyst s_catalyst Use a pre-catalyst or fresh, high-purity reagents. q_catalyst->s_catalyst No q_temp Is the reaction temperature optimal? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp_low Increase temperature incrementally (e.g., in 10 °C steps). q_temp->s_temp_low No (Too Low) s_temp_high Lower temperature to avoid catalyst decomposition. q_temp->s_temp_high No (Too High) q_reagents Are reagents and solvents pure and anhydrous? q_temp->q_reagents Yes s_temp_low->q_reagents s_temp_high->q_reagents s_reagents Use anhydrous, degassed solvents and high-purity reagents. q_reagents->s_reagents No q_side_reactions Are significant side reactions (e.g., hydrodehalogenation) observed? q_reagents->q_side_reactions Yes s_reagents->q_side_reactions s_side_reactions Screen weaker or less hindered bases (e.g., Cs₂CO₃, K₃PO₄). q_side_reactions->s_side_reactions Yes end Optimized Reaction q_side_reactions->end No s_ligand_screen Screen different phosphine ligands. s_side_reactions->s_ligand_screen s_ligand_screen->end

Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Experimental_Workflow prep 1. Preparation (Dry glassware, inert atmosphere) reagents 2. Add Reagents (Aryl halide, amine, base, catalyst, ligand) prep->reagents solvent 3. Add Solvent (Anhydrous, degassed) reagents->solvent reaction 4. Reaction (Heat and stir) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quench, filter) monitoring->workup Complete purification 7. Purification (Extraction, chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: Preventing Oxidation of Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of aniline oxidation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are aniline compounds so susceptible to oxidation?

The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich.[1] This high electron density makes aniline and its derivatives prone to losing electrons, a process known as oxidation.[1] Factors such as the choice of metal ion (which can act as an oxidizing agent), solvent, pH, and exposure to atmospheric oxygen can facilitate this oxidation, leading to undesired side products and lower yields.[1]

Q2: What are the common visual indicators of aniline oxidation in my reaction?

A primary sign of aniline oxidation is a change in the color of your reaction mixture.[1] While freshly purified aniline is often a colorless or pale yellow oil, upon oxidation it can form highly colored impurities.[2] These can include nitrobenzene, benzoquinones, or polymeric species like polyaniline, resulting in colors ranging from yellow and brown to dark green or black.[1] If you observe such color changes, it is a strong indication that your aniline compound is oxidizing.[1]

Q3: What are the general strategies to prevent the oxidation of the aniline group?

There are several effective strategies to minimize or prevent aniline oxidation:

  • Working Under an Inert Atmosphere: Excluding oxygen from the reaction environment is a primary and highly effective method.[1][3] This can be achieved using techniques like working in a glovebox or using a Schlenk line.[4][5]

  • Use of Protecting Groups: Temporarily masking the amino group with a protecting group can prevent its oxidation.[1][6][7] The most common method is the acetylation of the amine to form an acetanilide.[1][8]

  • pH Control: The rate of aniline oxidation is often influenced by the pH of the reaction medium.[1]

  • Use of Antioxidants/Reducing Agents: Adding a sacrificial substance that oxidizes more readily than your aniline compound can offer protection.[9] A common example is the use of zinc dust, which can also help reduce colored impurities.[10][11]

Troubleshooting Guide: Unwanted Oxidation

Issue 1: My reaction solution turns dark brown/black upon starting the reaction.

Potential Cause Solution
Air Oxidation The aniline compound is likely oxidizing upon contact with atmospheric oxygen.[1] This can be catalyzed by other reagents in the mixture.[1] Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][12] This involves using degassed solvents and specialized glassware like a Schlenk line or working in a glovebox.[1][3][4]
Oxidizing Reagents Other reagents in your reaction, such as certain metal salts (e.g., Cu(II), Fe(III)), may be directly oxidizing the aniline.[1] Strong acids like nitric acid are also potent oxidizing agents for aniline.[13][14] Solution: If possible, choose a reagent in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] Alternatively, add the aniline solution slowly to the solution of the potentially oxidizing reagent at a reduced temperature to control the reaction rate.[1] For reactions like nitration, protecting the amino group is the most effective strategy.[13][15]
Inappropriate pH The rate of aniline oxidation can be pH-dependent.[1] Solution: Adjust the pH of your reaction mixture. The optimal pH to minimize oxidation while allowing the desired reaction to proceed may need to be determined empirically.[1]

Issue 2: I am getting a mixture of products, and I suspect some are from aniline oxidation.

Potential Cause Solution
High Reactivity of Aniline The high electron density of the aniline ring not only makes it susceptible to oxidation but also highly reactive towards electrophiles, which can lead to multiple substitutions or side reactions.[2][15]
Lack of Protection The unprotected amino group is vulnerable to oxidation and can direct incoming groups to multiple positions (ortho and para), leading to a mixture of isomers.[15] In strongly acidic conditions, protonation of the amino group forms the anilinium ion, which is a meta-director, further complicating the product mixture.[13][16]
Ineffective Strategy Solution: Employ a protecting group strategy. Acetylation of the amino group to form an acetanilide is a common and effective method.[1][8] The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which can prevent unwanted oxidation and lead to cleaner, mono-substituted products.[1][8][15] The protecting group can be removed after the desired reaction is complete.[1][17]

Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation

This protocol details the protection of the aniline amino group as an acetanilide to prevent oxidation.[1]

Materials:

  • Aniline derivative

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Dichloromethane or acetic acid

  • Water

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative in a suitable solvent like dichloromethane or acetic acid.[1]

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. A base such as pyridine can be used to catalyze the reaction.[1]

  • Stir the mixture at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) analysis shows the complete consumption of the starting aniline.[1]

  • Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate.[1]

  • Extract the product with a suitable organic solvent.[1]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the acetanilide derivative.[1]

Protocol 2: Working Under an Inert Atmosphere (Schlenk Line)

This protocol describes a standard procedure for performing a reaction while minimizing exposure to atmospheric oxygen.[1][3][4]

Materials:

  • Dry, oven-baked glassware (reaction flask, condenser, etc.)

  • Schlenk line with a supply of inert gas (Nitrogen or Argon) and a vacuum pump

  • Degassed solvents

  • Septa and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[3]

  • Solvent Degassing: Deoxygenate the required solvent by bubbling a steady stream of an inert gas through it for at least 15-20 minutes.[1] This can also be done by a freeze-pump-thaw method.[3]

  • Apparatus Setup: Assemble the reaction apparatus and connect it to the Schlenk line. Perform at least three cycles of evacuating the flask with the vacuum pump and refilling it with inert gas to ensure an inert atmosphere.[3][4]

  • Reagent Addition: Dissolve the aniline and other reagents in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via a cannula or a gas-tight syringe through a rubber septum.[4]

  • Reaction: Stir the reaction mixture under a constant positive pressure of inert gas for the required duration. A gas bubbler can be used to monitor the gas flow.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up should be performed as quickly as possible to minimize air exposure. If the product is also air-sensitive, filtration and washing should be performed using Schlenk techniques.[1]

Protocol 3: Deprotection of Acetanilide

After the desired chemical transformation, the acetyl protecting group can be removed to regenerate the aniline moiety.[1]

Materials:

  • Acetanilide derivative

  • Ethanol

  • Water

  • Strong acid (e.g., HCl) or strong base (e.g., NaOH)

Procedure:

  • Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.[1]

  • Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1][18]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1][18]

  • Isolation: After cooling, neutralize the mixture and extract the deprotected aniline derivative.

Data Presentation

Table 1: Physical Properties of Aniline and Acetanilide

PropertyAnilineAcetanilide
Molar Mass 93.13 g/mol 135.17 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Melting Point -6 °C114.3 °C
Boiling Point 184.1 °C304 °C
Solubility Slightly soluble in waterSparingly soluble in cold water, more soluble in hot water and ethanol[19][20]

Visualizations

experimental_workflow_protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve_aniline Dissolve Aniline in Solvent add_reagent Add Acetic Anhydride (and optional catalyst) dissolve_aniline->add_reagent stir_mixture Stir at Room Temp (Monitor by TLC) add_reagent->stir_mixture quench Quench Reaction (Water or Bicarbonate) stir_mixture->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Protected Aniline (Acetanilide) dry_concentrate->product

Caption: Workflow for the protection of aniline via acetylation.

troubleshooting_oxidation start Unwanted Oxidation (e.g., color change) check_atmosphere Is the reaction run under inert atmosphere? start->check_atmosphere check_reagents Are any reagents known oxidants? check_atmosphere->check_reagents Yes solution_inert Implement Inert Atmosphere Techniques (Schlenk Line/Glovebox) check_atmosphere->solution_inert No check_protection Is the amino group protected? check_reagents->check_protection No solution_reagents Choose milder reagents or change addition order/ temperature check_reagents->solution_reagents Yes check_protection->start Yes, but still oxidizing solution_protect Protect amino group (e.g., Acetylation) check_protection->solution_protect No

Caption: Troubleshooting logic for aniline oxidation issues.

References

Technical Support Center: Resolving Impurities in Crude 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of their crude 3-(Pyrrolidin-1-ylmethyl)aniline product. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound leading to common impurities?

A1: A common and efficient method for the synthesis of this compound is the reductive amination of 3-aminobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to minimize side reactions.

Q2: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?

A2: A less polar spot could be unreacted 3-aminobenzaldehyde. This occurs if the reductive amination reaction did not go to completion. You can confirm its presence by running a co-spot with the starting material on your TLC plate.

Q3: My mass spectrometry results show a peak with a higher molecular weight than my product. What is this impurity?

A3: A common side product in reductive aminations is the formation of a tertiary amine through over-alkylation of the desired secondary amine product.[1] In this case, the impurity would be 3-((Bis(pyrrolidin-1-ylmethyl))amino)benzaldehyde or a related structure. This happens when the newly formed this compound reacts with another molecule of 3-aminobenzaldehyde and is subsequently reduced.

Q4: I have a significant amount of a polar impurity that is visible on my TLC even with a non-polar eluent. What could this be?

A4: A highly polar impurity could be 3-aminobenzyl alcohol. This is formed by the reduction of the starting material, 3-aminobenzaldehyde, by the reducing agent.[1] This is more likely to occur if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[1]

Q5: How can I remove unreacted 3-aminobenzaldehyde and the over-alkylated tertiary amine impurity?

A5: Both the starting material and the tertiary amine byproduct can typically be separated from the desired product using silica gel column chromatography. Due to the basic nature of these compounds, it is often beneficial to add a small amount of a basic modifier, like triethylamine (Et3N), to the eluent to prevent peak tailing.

Q6: Is there an effective method to remove the 3-aminobenzyl alcohol impurity?

A6: 3-Aminobenzyl alcohol is more polar than the desired product and can also be separated by column chromatography. Alternatively, an acid-base extraction can be employed. The desired product and other basic impurities will be extracted into an acidic aqueous layer, leaving the more neutral alcohol in the organic layer.

Q7: My purified product appears as an oil. How can I obtain a solid material?

A7: this compound is often isolated as an oil. To obtain a solid, you can prepare a salt, such as the hydrochloride salt, by treating a solution of the free base with hydrochloric acid. The resulting salt is typically a crystalline solid that can be purified by recrystallization.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureTypical TLC Rf (relative to product)Identification Method
3-AminobenzaldehydeHigherCo-spot with starting material, LC-MS
3-((Bis(pyrrolidin-1-ylmethyl))amino)benzaldehydeLowerLC-MS (higher M.W.)
3-Aminobenzyl AlcoholLower (more polar)LC-MS, NMR

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseDichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5) with 0.5% Triethylamine (Et3N)
Elution GradientStart with 100% DCM and gradually increase the percentage of MeOH.
MonitoringTLC with a suitable stain (e.g., potassium permanganate or UV visualization).

Experimental Protocols

Protocol 1: Column Chromatography for Purification of Crude this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 0.5% Et3N).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., in 1% increments).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product and amine impurities will move to the aqueous layer as their hydrochloride salts. The neutral 3-aminobenzyl alcohol will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a strong base, such as 3M sodium hydroxide (NaOH).

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified free base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Preparation and Recrystallization of this compound Dihydrochloride
  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol. While stirring, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or methanol/diethyl ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.

Mandatory Visualization

Troubleshooting_Workflow start Crude Product Analysis by TLC/LC-MS impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted 3-Aminobenzaldehyde (Less Polar) impurity_check->unreacted_sm Yes over_alkylation Over-alkylation Product (More Polar) impurity_check->over_alkylation Yes reduced_aldehyde Reduced Aldehyde (Polar) impurity_check->reduced_aldehyde Yes pure_product Pure Product impurity_check->pure_product No purification_choice Select Purification Method unreacted_sm->purification_choice over_alkylation->purification_choice reduced_aldehyde->purification_choice column_chrom Column Chromatography (DCM/MeOH + Et3N) purification_choice->column_chrom Multiple Impurities acid_base Acid-Base Extraction purification_choice->acid_base Mainly Reduced Aldehyde analysis Analyze Purified Fractions (TLC/LC-MS) column_chrom->analysis acid_base->analysis analysis->pure_product

Caption: Troubleshooting workflow for impurity resolution.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reductive Amination cluster_products Products & Impurities 3_aminobenzaldehyde 3-Aminobenzaldehyde reductive_amination [Reducing Agent] e.g., NaBH(OAc)3 3_aminobenzaldehyde->reductive_amination pyrrolidine Pyrrolidine pyrrolidine->reductive_amination product This compound (Desired Product) reductive_amination->product impurity1 3-Aminobenzyl Alcohol (Reduced Aldehyde) reductive_amination->impurity1 impurity2 Over-alkylation Product product->impurity2 + 3-Aminobenzaldehyde + [H]

Caption: Synthesis of this compound.

References

Technical Support Center: Scaling Up Production of 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 3-(Pyrrolidin-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A common and scalable method is the reductive amination of 3-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group. An alternative route involves the direct reaction of 3-aminobenzyl chloride with pyrrolidine. The choice of route often depends on the cost and availability of starting materials, as well as safety considerations at scale.

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination step?

Key parameters include temperature control during the formation of the imine/enamine intermediate and the subsequent reduction. The rate of addition of the reducing agent is also crucial to prevent temperature spikes and side reactions. Efficient mixing is vital to ensure homogeneity, especially in large reactors.

Q3: How does the impurity profile typically change when moving from lab to plant scale?

On a larger scale, localized overheating at the reactor walls can lead to the formation of thermal degradation byproducts. Inefficient mixing can result in pockets of high reactant concentration, potentially leading to the formation of dimers or other side-products.

Q4: What are the recommended methods for purifying the final product at an industrial scale?

While laboratory-scale purification often relies on column chromatography, this is generally not economically viable for large-scale production. At scale, purification is typically achieved through distillation under reduced pressure or recrystallization from a suitable solvent system.

Troubleshooting Guides

Low Yield or Stalled Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst (for nitro reduction) 1. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. 2. Perform a small-scale test reaction to verify catalyst activity. 3. Increase catalyst loading, but be mindful of potential increases in cost and residual metal in the product.
Poor Quality of Reagents 1. Verify the purity of starting materials (3-nitrobenzaldehyde, pyrrolidine) using appropriate analytical techniques (e.g., NMR, GC-MS). 2. If using 3-aminobenzyl chloride, ensure it has not degraded during storage.
Insufficient Mixing 1. For larger reactors, evaluate the efficiency of the stirring mechanism. 2. Increase the stirring speed, but be cautious of creating a vortex that could introduce atmospheric gases into an inert reaction.
Improper Reaction Temperature 1. Ensure the internal reaction temperature is accurately monitored and controlled. 2. For exothermic reactions, ensure the cooling system of the reactor is adequate for the batch size.
High Impurity Levels
Potential Cause Troubleshooting Steps
Side Reactions (e.g., over-alkylation) 1. Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side products. 2. Control the rate of addition of reagents to maintain a low concentration of the more reactive species.
Thermal Degradation 1. Reduce the temperature of the heating medium (e.g., steam jacket) and monitor the internal batch temperature closely. 2. Improve mixing to ensure uniform heat distribution and avoid localized hot spots near the reactor walls.[1]
Extended Reaction Time 1. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). 2. Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Product Isolation and Purification Issues
Potential Cause Troubleshooting Steps
Difficulty with Phase Separation (during workup) 1. Adjust the pH of the aqueous layer to ensure the product is in the desired form (free base or salt). 2. Add a different organic solvent to improve the partition coefficient. 3. Consider using a centrifugation method for more efficient phase separation at scale.
Poor Crystal Formation (during recrystallization) 1. Experiment with different solvent systems and cooling profiles on a smaller scale. 2. "Seed" the supersaturated solution with a small amount of pure product to induce crystallization. 3. Ensure the crude product is sufficiently pure before attempting recrystallization, as high levels of impurities can inhibit crystal growth.
Product is an Oil Instead of a Solid 1. Verify the purity of the product; impurities can lower the melting point. 2. Attempt to form a salt of the product (e.g., hydrochloride), which is often more crystalline. 3. If the free base is desired, consider purification by distillation.

Experimental Protocols

Reductive Amination of 3-Nitrobenzaldehyde with Pyrrolidine (Lab Scale)
  • Imine Formation: To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, toluene), add pyrrolidine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The reaction can be monitored by TLC or GC for the disappearance of the aldehyde.

  • Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Nitro Group Reduction (Lab Scale)
  • Reaction Setup: Dissolve the crude 3-nitro-1-(pyrrolidin-1-ylmethyl)benzene (1 equivalent) in a solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 5% palladium on carbon (1-2 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker). Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 3-Nitrobenzaldehyde Pyrrolidine reductive_amination Reductive Amination start->reductive_amination nitro_reduction Nitro Group Reduction reductive_amination->nitro_reduction workup Aqueous Workup & Extraction nitro_reduction->workup distillation Distillation or Recrystallization workup->distillation final_product Final Product: This compound distillation->final_product

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Yield or Stalled Reaction catalyst Check Catalyst Activity issue->catalyst Possible Cause reagents Verify Reagent Purity issue->reagents Possible Cause mixing Evaluate Mixing Efficiency issue->mixing Possible Cause catalyst_ok Activity OK? catalyst->catalyst_ok reagents_ok Purity OK? reagents->reagents_ok mixing_ok Mixing OK? mixing->mixing_ok catalyst_ok->reagents Yes replace_catalyst Replace Catalyst catalyst_ok->replace_catalyst No reagents_ok->mixing Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No mixing_ok->issue Yes, investigate other parameters (e.g., temperature) improve_stirring Increase Stirring Speed/ Change Impeller mixing_ok->improve_stirring No

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Overcoming Poor Separation of Polar Amines in Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of polar amines.

Frequently Asked Questions (FAQs)

Q1: Why do my polar amines show poor or no retention on a standard C18 column?

Polar amines often exhibit limited retention on traditional reversed-phase columns (like C18) because they are highly water-soluble and have minimal hydrophobic interaction with the nonpolar stationary phase.[1][2] This causes them to travel with the polar mobile phase and elute early, often at or near the column's void volume.[1]

Q2: What is causing significant peak tailing for my amine compounds?

Peak tailing is a common issue when separating basic compounds like amines.[3] It is primarily caused by secondary interactions between the positively charged amine analytes and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][5] These strong interactions retain a portion of the analyte longer than the main band, resulting in an asymmetrical, tailing peak.[6] This phenomenon can lead to decreased resolution and inaccurate quantification.[7]

Q3: How can I improve the peak shape of my polar amine compounds?

Improving peak shape involves minimizing the undesirable interactions between the amine analyte and the silica stationary phase. Several strategies can be employed:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to pH < 3) protonates the silanol groups, suppressing their ionization and reducing their interaction with the positively charged amines.[3][4][8]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.[1][9]

  • Column Choice: Using an end-capped or base-deactivated column significantly reduces the number of available acidic silanol groups, leading to more symmetrical peaks.[4][7] Modern hybrid silica or polymer-based columns also offer improved performance and pH stability.[3][10]

Q4: When should I consider switching from reversed-phase chromatography to an alternative like HILIC?

If your polar amines are extremely water-soluble and still show insufficient retention even after optimizing reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[14][15]

Q5: What is ion-pairing chromatography and how can it help?

Ion-pairing chromatography (IPC) is a technique used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar compounds.[16][17] It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. This reagent forms a neutral ion pair with the amine, which has a greater affinity for the nonpolar stationary phase, thereby increasing retention and often improving peak shape.[16][18]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Poor peak shape and retention can often be resolved by modifying the mobile phase.

Troubleshooting Workflow for Mobile Phase Optimization

Start Poor Separation of Polar Amine CheckRetention Is retention adequate? Start->CheckRetention CheckPeakShape Is peak shape symmetrical? CheckRetention->CheckPeakShape Yes AdjustpH Adjust Mobile Phase pH (e.g., pH < 3 or > 8) CheckRetention->AdjustpH No AddModifier Add Competing Base (e.g., 0.1% TEA or NH4OH) CheckPeakShape->AddModifier No (Tailing) End Separation Optimized CheckPeakShape->End Yes AdjustpH->CheckPeakShape UseIP Consider Ion-Pairing Reagent AdjustpH->UseIP Retention still poor AddModifier->End UseIP->CheckPeakShape ChangeMethod Consider Alternative Method (e.g., HILIC) UseIP->ChangeMethod Still inadequate Start Start: Polar Amine Analyte RP_C18 Attempt separation on standard C18 column Start->RP_C18 RetentionOK Is retention > 2x void volume? RP_C18->RetentionOK PeakShapeOK Is peak shape acceptable? RetentionOK->PeakShapeOK Yes HILIC Switch to HILIC Method RetentionOK->HILIC No (Highly Polar) OptimizeRP Optimize RP Method: - Adjust pH - Add mobile phase modifier - Use End-Capped/Base-Deactivated Column PeakShapeOK->OptimizeRP No (Tailing) Success Successful Separation PeakShapeOK->Success Yes IPC Consider Ion-Pairing Chromatography (IPC) OptimizeRP->IPC Tailing Persists OptimizeRP->Success IPC->Success cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase (High Organic) StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water Layer MobilePhase Bulk Mobile Phase (e.g., >80% Acetonitrile) WaterLayer->MobilePhase Partitions back into mobile phase (Elution) Analyte Polar Amine (Analyte) Analyte->WaterLayer Partitions into water layer (Retention)

References

Validation & Comparative

Comparison of 3-(Pyrrolidin-1-ylmethyl)aniline with other isomeric aminomethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical and potential pharmacological properties of 3-(Pyrrolidin-1-ylmethyl)aniline and its ortho- and para-isomers, 2-(Pyrrolidin-1-ylmethyl)aniline and 4-(Pyrrolidin-1-ylmethyl)aniline. Due to a lack of direct comparative experimental studies in publicly available literature, this guide utilizes predicted physicochemical data and structure-activity relationship (SAR) analysis of related compounds to infer potential biological activities.

Physicochemical Properties

The position of the aminomethyl group on the aniline ring is expected to influence the electronic environment and steric accessibility of the amine functionalities, thereby affecting the physicochemical properties of the isomers. Key properties such as the dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

Predicted values for these properties were obtained using reputable computational tools. It is important to note that these are in silico estimations and should be confirmed by experimental validation.

Property2-(Pyrrolidin-1-ylmethyl)anilineThis compound4-(Pyrrolidin-1-ylmethyl)aniline
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight ( g/mol ) 176.26176.26176.26
Predicted pKa (Strongest Basic) 9.5 ± 0.29.8 ± 0.210.0 ± 0.2
Predicted logP 2.1 ± 0.32.0 ± 0.32.0 ± 0.3

Predicted pKa values were estimated using ChemAxon's pKa predictor. Predicted logP values were estimated using SwissADME.

The predicted pKa values suggest that all three isomers are basic compounds, with the para-isomer exhibiting the strongest basicity. This is consistent with the electronic effects of the aminomethyl substituent on the aniline nitrogen. The ortho-isomer is predicted to be the least basic, likely due to steric hindrance and potential intramolecular hydrogen bonding. The predicted logP values are similar for all three isomers, suggesting comparable lipophilicity.

Potential Pharmacological Properties and Structure-Activity Relationships

Aniline and N-substituted pyrrolidine moieties are common scaffolds in a variety of pharmacologically active compounds. Based on the structure of the isomeric (pyrrolidin-1-ylmethyl)anilines, they are likely to interact with biogenic amine receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The spatial arrangement of the pyrrolidinylmethyl group relative to the aniline amine will significantly influence receptor binding affinity and selectivity.

  • 2-(Pyrrolidin-1-ylmethyl)aniline (ortho-isomer): The proximity of the two nitrogen-containing groups may allow for chelation of metal ions or unique intramolecular interactions. Steric hindrance from the ortho-substituent could influence receptor binding, potentially leading to selectivity for specific receptor subtypes.

  • This compound (meta-isomer): This isomer presents a more flexible conformation, which may allow it to adapt to the binding pockets of a wider range of receptors compared to the ortho-isomer.

  • 4-(Pyrrolidin-1-ylmethyl)aniline (para-isomer): The para-substitution pattern often allows for optimal interaction with receptor binding sites, where one end of the molecule can engage with a specific sub-pocket while the other interacts with a different region. Structure-activity relationship studies of many G-protein coupled receptor (GPCR) ligands indicate that para-substituted phenyl rings are often favored for high-affinity binding.

Given the structural similarities to known monoamine receptor ligands, it is hypothesized that these compounds could act as modulators of these systems. For instance, many aniline derivatives exhibit affinity for various serotonin and dopamine receptor subtypes. The pyrrolidine ring is a common feature in ligands for these receptors, contributing to their binding affinity.

Experimental Protocols

To validate the predicted properties and explore the pharmacological profiles of these isomers, the following experimental protocols are recommended.

Determination of Physicochemical Properties

1. pKa Determination by Potentiometric Titration:

  • Objective: To experimentally determine the acid dissociation constants (pKa) of the isomeric aminomethylanilines.

  • Methodology:

    • Prepare a 0.01 M solution of the test compound in deionized water or a suitable co-solvent if solubility is limited.

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Titrate the sample solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH versus the volume of HCl added to generate a titration curve.

    • The pKa value is determined from the pH at the half-equivalence point. For diamino compounds, two equivalence points and corresponding pKa values may be observed.

2. logP Determination by Shake-Flask Method:

  • Objective: To experimentally determine the n-octanol/water partition coefficient (logP).

  • Methodology:

    • Prepare a saturated solution of the test compound in n-octanol pre-saturated with water.

    • Prepare a solution of the test compound in water pre-saturated with n-octanol at a known concentration.

    • Mix equal volumes of the n-octanol and aqueous solutions in a separatory funnel.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Pharmacological Evaluation

1. Radioligand Binding Assay for Receptor Affinity:

  • Objective: To determine the binding affinity (Ki) of the isomeric aminomethylanilines for a panel of monoamine receptors (e.g., 5-HT, dopamine, adrenergic receptor subtypes).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

    • Assay Buffer: Prepare a suitable binding buffer specific for the receptor being studied.

    • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and increasing concentrations of the unlabeled test compound (the isomeric aminomethylanilines).

    • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Logical Workflow for Isomer Comparison

G Comparative Workflow for Aminomethylaniline Isomers cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 Pharmacological Evaluation cluster_3 Data Analysis & Comparison Isomer Synthesis Isomer Synthesis Structural Verification (NMR, MS) Structural Verification (NMR, MS) Isomer Synthesis->Structural Verification (NMR, MS) pKa Determination pKa Determination (Potentiometric Titration) Structural Verification (NMR, MS)->pKa Determination logP Determination logP Determination (Shake-Flask Method) Structural Verification (NMR, MS)->logP Determination Receptor Binding Assays Receptor Binding Assays (e.g., 5-HT, Dopamine, Adrenergic) Structural Verification (NMR, MS)->Receptor Binding Assays SAR Analysis Structure-Activity Relationship (SAR) Analysis pKa Determination->SAR Analysis logP Determination->SAR Analysis Functional Assays Functional Assays (Agonist/Antagonist Activity) Receptor Binding Assays->Functional Assays Functional Assays->SAR Analysis Comparative Assessment Comparative Assessment SAR Analysis->Comparative Assessment

Caption: Workflow for the comparative evaluation of aminomethylaniline isomers.

Postulated Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a likely target for these compounds, leading to downstream cellular responses.

G Hypothetical GPCR Signaling Pathway Ligand (Isomer) Ligand (Isomer) GPCR GPCR Ligand (Isomer)->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Downstream Kinases Downstream Kinases Second Messenger->Downstream Kinases Activates Cellular Response Cellular Response Downstream Kinases->Cellular Response Phosphorylates targets leading to

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

While experimental data directly comparing the isomeric (pyrrolidin-1-ylmethyl)anilines is currently unavailable, in silico predictions and structure-activity relationship analyses of related compounds suggest that the positional isomerism will have a discernible impact on their physicochemical properties and pharmacological profiles. The para-isomer is predicted to be the most basic, which may influence its interactions at physiological pH. All three isomers warrant further investigation to determine their receptor binding affinities and functional activities, which will be crucial for understanding their potential as research tools or therapeutic agents. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data for a comprehensive comparison.

Structural Elucidation of 3-(Pyrrolidin-1-ylmethyl)aniline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of the small molecule, 3-(Pyrrolidin-1-ylmethyl)aniline. While a comprehensive search of public databases did not yield specific experimental 2D NMR data for this compound, this document presents a detailed, illustrative analysis based on predicted spectral data. This guide compares the utility of various 2D NMR techniques—specifically COSY, HSQC, and HMBC—and provides standardized experimental protocols for their implementation.

Introduction to 2D NMR in Structural Analysis

Two-dimensional NMR spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structures. Unlike one-dimensional NMR, which plots signal intensity against a single frequency axis, 2D NMR introduces a second frequency dimension, revealing correlations between different nuclei within a molecule. These correlations provide critical information about connectivity and spatial relationships, which are essential for assembling a complete structural picture.

For a molecule such as this compound, with its distinct aromatic and aliphatic regions, 2D NMR is particularly powerful for assigning specific proton and carbon signals and confirming the connectivity between the aniline, methylene bridge, and pyrrolidine moieties.

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound would rely on a combination of COSY, HSQC, and HMBC experiments. Each technique provides unique and complementary information.

2D NMR Technique Information Provided Application for this compound
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2]- Aromatic Region: Would reveal the coupling network between the protons on the aniline ring, helping to confirm their substitution pattern. - Aliphatic Region: Would show correlations between the methylene bridge protons and the adjacent protons on the pyrrolidine ring, as well as couplings between the pyrrolidine protons themselves.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms (¹JCH).[1][2]- Unambiguous Assignment: Directly links each proton signal to its attached carbon, providing a definitive assignment of all protonated carbons in both the aromatic and aliphatic regions.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1][2]- Connectivity Confirmation: Crucial for connecting the different structural fragments. For instance, it would show correlations between the methylene bridge protons and the carbons of the aniline ring and the pyrrolidine ring, confirming the overall molecular assembly. It would also help in assigning quaternary (non-protonated) carbons in the aniline ring.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-148.0
26.65 (d)113.0
37.10 (t)129.5
46.60 (d)114.0
5-138.0
66.70 (s)117.5
7 (CH₂)3.60 (s)58.0
8, 11 (CH₂)2.50 (t)54.0
9, 10 (CH₂)1.80 (m)23.5
NH₂3.70 (br s)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Key Predicted 2D NMR Correlations

Proton (¹H) COSY (Correlates with ¹H) HSQC (Correlates with ¹³C) HMBC (Correlates with ¹³C)
H-2H-3C-2C-4, C-6
H-3H-2, H-4C-3C-1, C-5
H-4H-3C-4C-2, C-6
H-6-C-6C-2, C-4, C-5
H-7H-8/11C-7C-5, C-8/11
H-8/11H-7, H-9/10C-8/11C-7, C-9/10
H-9/10H-8/11C-9/10C-8/11

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY (¹H-¹H Correlation Spectroscopy):

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

  • Typically, 256-512 increments in the F1 dimension and 2-8 scans per increment are sufficient.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

  • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire data with 128-256 increments in the F1 dimension and 4-16 scans per increment.

  • Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Use the same spectral widths as in the HSQC experiment.

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically 8-10 Hz.

  • Acquire data with 256-512 increments in the F1 dimension and 8-32 scans per increment.

  • Process the data similarly to the HSQC experiment.

Workflow for Structural Validation

The logical flow for utilizing these 2D NMR techniques in the structural validation of this compound is outlined below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Data Integration & Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Assign_Protons Assign Proton Spin Systems H1_NMR->Assign_Protons Assign_Carbons Assign Protonated Carbons C13_NMR->Assign_Carbons COSY COSY HSQC HSQC COSY->Assign_Protons HMBC HMBC HSQC->Assign_Carbons Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Confirm_Connectivity Confirm Connectivity of Fragments HMBC->Confirm_Connectivity Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quaternary Assign_Quaternary->Confirm_Connectivity Final_Structure Final Structure Validation Confirm_Connectivity->Final_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR.

Alternative and Complementary Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation, other techniques provide valuable complementary information.

Technique Information Provided Relevance
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.[3]Confirms the molecular formula (C₁₁H₁₆N₂) and can provide structural clues based on fragmentation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Would confirm the presence of N-H bonds in the aniline and C-N bonds.
X-ray Crystallography Provides the precise three-dimensional structure of a molecule in the solid state.Offers the most definitive structural proof if a suitable single crystal can be grown.

Conclusion

References

Comparative Biological Activity of Ortho-, Meta-, and Para-Substituted Pyrrolidinyl Anilines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of ortho-, meta-, and para-substituted pyrrolidinyl anilines, with a focus on their potential as inhibitors of the ST2 receptor, a key player in inflammatory and autoimmune diseases.

The positional isomerism of substituents on the aniline ring of pyrrolidinyl aniline derivatives can significantly influence their biological activity. This document summarizes quantitative data from a key study on ST2 inhibitors, details the experimental protocols used to generate this data, and provides a visual representation of the targeted signaling pathway.

Data Summary: Inhibition of ST2/IL-33 Interaction

A study focusing on the development of inhibitors for the Stimulation-2 (ST2) receptor, a member of the interleukin-1 receptor family, provides a direct comparison of nitro-substituted pyrrolidinyl anilines. The inhibitory activity of these compounds was evaluated using a biochemical AlphaLISA ST2/IL-33 binding assay and a HEK-Blue™ reporter cell assay. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound PositionSubstitutionBiological Activity (IC50 in µM)
orthoNitroHighest inhibitory activity (specific value not provided in abstract)
metaNitroLower activity compared to ortho and para isomers
paraNitro2-fold lower IC50 than the lead compound (iST2-1)

Data extracted from a study on the structure-activity relationship of 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors.[1]

The preliminary findings from this study suggest that the ortho-nitro substitution is most favorable for inhibitory activity against the ST2 receptor.[1] The para-substituted analog also demonstrated improved activity over the initial lead compound, while the meta-substituted isomer was less potent.[1] This highlights the critical role of substituent placement on the aniline ring in modulating the pharmacological effect of this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

AlphaLISA ST2/IL-33 Binding Assay

This assay is a bead-based immunoassay used to measure the binding of interleukin-33 (IL-33) to its receptor, ST2.

  • Reagents and Materials : Recombinant human ST2 protein, biotinylated human IL-33, streptavidin-coated donor beads, and anti-human IgG acceptor beads.

  • Procedure :

    • A mixture of recombinant ST2 protein and biotinylated IL-33 is prepared in an assay buffer.

    • The test compounds (ortho-, meta-, and para-substituted pyrrolidinyl anilines) are added to the mixture at various concentrations.

    • Streptavidin-coated donor beads and anti-human IgG acceptor beads are then added.

    • The plate is incubated in the dark at room temperature.

    • Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the acceptor beads if they are in close proximity (i.e., if IL-33 is bound to ST2).

    • The acceptor beads emit light at 615 nm, which is detected by a plate reader.

    • The signal intensity is inversely proportional to the inhibitory activity of the test compound.

    • IC50 values are calculated from the dose-response curves.

HEK-Blue™ Reporter Cell Assay

This cell-based assay is used to quantify the activation of NF-κB, a downstream signaling molecule in the IL-33/ST2 pathway.

  • Cell Line : HEK-Blue™ cells are human embryonic kidney 293 (HEK293) cells that are stably transfected with the human ST2 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Procedure :

    • HEK-Blue™ cells are seeded into 96-well plates and incubated until they reach the desired confluence.[1][2][3]

    • The cells are then treated with the test compounds at various concentrations, followed by stimulation with a known concentration of IL-33.

    • The plates are incubated to allow for receptor activation and subsequent SEAP expression.[2]

    • A sample of the cell culture supernatant is collected and transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).[1][2][3]

    • The plate is incubated at 37°C to allow for the colorimetric reaction to develop.

    • The absorbance is measured at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.[1][3]

    • The level of SEAP activity is proportional to the level of NF-κB activation.

    • IC50 values are determined by analyzing the dose-dependent inhibition of the IL-33-induced SEAP production.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

IL33_ST2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-33 IL-33 ST2 ST2 Receptor IL-33->ST2 IL1RAcP IL-1RAcP ST2->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: IL-33/ST2 Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay cluster_analysis Data Analysis Synthesis Synthesis of ortho-, meta-, and para-substituted pyrrolidinyl anilines AlphaLISA AlphaLISA ST2/IL-33 Binding Assay Synthesis->AlphaLISA HEK_Blue HEK-Blue™ Reporter Cell Assay Synthesis->HEK_Blue IC50_Alpha Determine IC50 values AlphaLISA->IC50_Alpha SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Alpha->SAR_Analysis IC50_HEK Determine IC50 values HEK_Blue->IC50_HEK IC50_HEK->SAR_Analysis

References

Evaluating Synthetic Routes for 3-(Pyrrolidin-1-ylmethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 3-(Pyrrolidin-1-ylmethyl)aniline, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, yield, and purity, supported by experimental data to inform methodological choices.

Two principal strategies for the synthesis of this compound are reductive amination and a two-step procedure involving the alkylation of an aniline derivative. This guide will delve into the specifics of a one-pot reductive amination of 3-nitrobenzaldehyde followed by the reduction of the nitro group, and a reductive amination of 3-aminobenzaldehyde with pyrrolidine.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their efficiencies.

ParameterRoute A: Reductive Amination of 3-Nitrobenzaldehyde & ReductionRoute B: Reductive Amination of 3-Aminobenzaldehyde
Starting Materials 3-Nitrobenzaldehyde, Pyrrolidine3-Aminobenzaldehyde, Pyrrolidine
Key Reagents Sodium triacetoxyborohydride, Palladium on carbon (Pd/C), HydrogenSodium triacetoxyborohydride
Reaction Time Approximately 26 hoursApproximately 14 hours
Overall Yield ~65%High (exact percentage not specified in available literature)
Purity HighHigh
Key Advantages Readily available starting materials.Fewer synthetic steps.
Key Disadvantages Longer reaction time, requires a hydrogenation step.3-Aminobenzaldehyde can be less stable than 3-nitrobenzaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route A: Synthesis via Reductive Amination of 3-Nitrobenzaldehyde and Subsequent Reduction

This two-step route begins with the reductive amination of 3-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-(3-Nitrobenzyl)pyrrolidine

To a solution of 3-nitrobenzaldehyde (1.0 eq) and pyrrolidine (1.2 eq) in dichloroethane (DCE), sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(3-nitrobenzyl)pyrrolidine.

Step 2: Synthesis of this compound

1-(3-Nitrobenzyl)pyrrolidine (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 10-12 hours at room temperature. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound. The crude product can be purified by column chromatography.

Route B: Synthesis via Reductive Amination of 3-Aminobenzaldehyde

This route offers a more direct approach to the target molecule.

To a solution of 3-aminobenzaldehyde (1.0 eq) and pyrrolidine (1.2 eq) in a suitable solvent such as dichloroethane or methanol, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. The reaction is typically stirred for 12-14 hours. The work-up procedure is similar to that of Route A, involving quenching with a basic aqueous solution, extraction with an organic solvent, drying, and concentration. Purification by column chromatography can be performed if necessary.

Mandatory Visualizations

To further clarify the synthetic pathways and experimental logic, the following diagrams are provided.

G Synthetic Route A Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzaldehyde + Pyrrolidine B Sodium triacetoxyborohydride in Dichloroethane A->B C Reaction (12-16h, RT) B->C D Work-up C->D E 1-(3-Nitrobenzyl)pyrrolidine D->E F 1-(3-Nitrobenzyl)pyrrolidine G 10% Pd/C, H2 in Methanol F->G H Reaction (10-12h, RT) G->H I Filtration & Concentration H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via Route A.

G Synthetic Route B Workflow A 3-Aminobenzaldehyde + Pyrrolidine B Sodium triacetoxyborohydride in Dichloroethane/Methanol A->B C Reaction (12-14h, RT) B->C D Work-up & Purification C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Route B.

G Logical Comparison of Synthetic Routes A Choice of Synthetic Route B Route A: Two-Step Synthesis A->B C Route B: One-Step Synthesis A->C D Considerations B->D C->D E Starting Material Availability & Stability D->E F Reaction Time & Number of Steps D->F G Overall Yield & Purity D->G

Caption: Decision framework for selecting a synthetic route.

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Aniline Derivative Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. Aniline and its derivatives are vital building blocks in the synthesis of numerous pharmaceuticals. Consequently, the rigorous assessment of their purity is a non-negotiable step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful analytical techniques employed for this purpose.

This guide provides an objective comparison of HPLC and LC-MS for the purity analysis of aniline derivatives, supported by detailed experimental protocols and comparative data. It also outlines the process of cross-validation to ensure consistency and reliability of analytical results when transferring methods or employing multiple techniques. The validation of these analytical methods is a cornerstone of ensuring the integrity of pharmaceutical products, governed by guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Objective Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS often depends on a balance between the required sensitivity, selectivity, and the complexity of the analysis.[7] While HPLC is a robust and widely used technique, LC-MS offers superior sensitivity and selectivity, making it particularly suitable for trace impurity analysis.[8][9]

Key Performance Characteristics:

The performance of each method is evaluated based on several validation parameters as stipulated by ICH guidelines.[2][4][10]

ParameterHPLC-UV MethodLC-MS/MS MethodJustification
Linearity (r²) > 0.998> 0.999Both methods demonstrate excellent linearity, a measure of how well the response is proportional to the analyte concentration.[11][12]
Range 1 - 100 µg/mL0.1 - 1000 ng/mLLC-MS/MS offers a significantly wider dynamic range, capable of quantifying impurities at much lower concentrations.[7]
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods show high accuracy, but LC-MS/MS can be more accurate at lower concentrations due to its higher selectivity.[7][8]
Precision (% RSD) < 3%< 2%LC-MS/MS typically provides better precision (less variability) due to its high specificity, especially at the limit of quantification.[7][8]
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mLThe LOD for LC-MS/MS is orders of magnitude lower, highlighting its superior sensitivity for trace-level contaminants.[7][13]
Limit of Quantification (LOQ) ~0.7 µg/mL~0.1 ng/mLThe LOQ reflects the lowest concentration that can be reliably quantified. The lower LOQ of LC-MS/MS is critical for genotoxic impurity analysis.[7][13]
Selectivity ModerateHighHPLC-UV may have interferences from matrix components. LC-MS/MS provides high selectivity by monitoring specific mass-to-charge ratios, minimizing interferences.[9]
Run Time ~15 minutes~10 minutesModern UHPLC systems coupled with MS often allow for faster gradient separations and shorter run times.[7]

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general method for the purity analysis of a typical aniline derivative.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[14]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11][15]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Ultrapure or HPLC grade)

    • Formic acid or Phosphoric acid (for pH adjustment).[14]

    • Aniline derivative reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid). For example, starting with 60:40 Water:Acetonitrile.[15]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[11][15]

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific aniline derivative.[7][15]

    • Injection Volume: 10 µL.[11]

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution to concentrations within the expected range (e.g., 1 to 100 µg/mL).[14]

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for higher sensitivity and specificity, often required for trace impurity identification.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.[7][16]

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Aniline derivative reference standard and any known impurity standards.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode is common for anilines ([M+H]⁺).[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for known impurities or Full Scan for impurity profiling. For tandem MS, Multiple Reaction Monitoring (MRM) is used for quantification.[13]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific aniline derivative.

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Serially dilute to create calibration standards across a wider range (e.g., 0.1 to 1000 ng/mL).

    • Sample Preparation: Prepare the sample as in the HPLC method, ensuring the final concentration is appropriate for the sensitive MS detector.

Mandatory Visualizations

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods. Cross-validation is a critical process for ensuring that different analytical methods produce comparable and reliable results for the same sample.

G cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Conclusion Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Method Validation (ICH Q2) Dev_HPLC->Val_HPLC Sample_Select Select Representative Samples (e.g., API batches, stability samples) Val_HPLC->Sample_Select Dev_LCMS LC-MS Method Development Val_LCMS LC-MS Method Validation (ICH Q2) Dev_LCMS->Val_LCMS Val_LCMS->Sample_Select Analysis_HPLC Analyze Samples using Validated HPLC-UV Method Sample_Select->Analysis_HPLC Analysis_LCMS Analyze Samples using Validated LC-MS Method Sample_Select->Analysis_LCMS Data_Comp Compare Results: - Purity Values - Impurity Profiles - Quantitative Data Analysis_HPLC->Data_Comp Analysis_LCMS->Data_Comp Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comp->Stat_Analysis Conclusion Conclusion on Method Equivalence or Complementarity Stat_Analysis->Conclusion

Caption: Workflow for cross-validating HPLC and LC-MS analytical methods.

Conclusion

Both HPLC-UV and LC-MS are indispensable tools for the purity analysis of aniline derivatives. HPLC-UV serves as a robust, reliable, and cost-effective method for routine quality control and quantification of major components.[17] In contrast, LC-MS provides unparalleled sensitivity and specificity, making it the preferred technique for trace-level impurity analysis, identification of unknown degradation products, and when structural information is required.[9][18]

The cross-validation of these two methods is not merely a procedural formality; it is a scientifically rigorous process that ensures data integrity and analytical consistency. By demonstrating that both methods provide comparable results for key purity attributes, researchers and drug developers can have higher confidence in their data, whether for regulatory submissions, stability testing, or quality control. Ultimately, a well-validated and cross-validated analytical strategy, leveraging the strengths of both HPLC and LC-MS, is fundamental to ensuring the quality and safety of pharmaceutical products.

References

Benchmarking Catalyst Performance: A Review of 3-(Pyrrolidin-1-ylmethyl)aniline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a significant gap in the publicly available data regarding the catalytic performance of 3-(Pyrrolidin-1-ylmethyl)aniline-based ligands. Despite the structural interest of this scaffold, which combines a pyrrolidine moiety with an aniline backbone, there is a notable absence of published research detailing its application and efficacy in catalytic reactions. Consequently, a direct comparative analysis with alternative catalyst systems, supported by experimental data, cannot be provided at this time.

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. Comparison guides based on robust experimental data are invaluable tools in this process. However, the foundational data required to construct such a guide for this compound-based catalysts—including quantitative performance metrics and detailed experimental protocols—is not present in the current body of scientific literature.

The pyrrolidine scaffold itself is a well-established and versatile component in a wide array of successful catalysts, particularly in the field of asymmetric catalysis. Ligands derived from proline and other pyrrolidine-containing structures have been extensively studied and have demonstrated high efficacy in numerous transformations, including but not limited to:

  • Asymmetric Aldol Reactions: Prolinamide-based organocatalysts are known to effectively catalyze the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

  • Michael Additions: Chiral pyrrolidine derivatives have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, yielding valuable chiral synthons.

  • Cross-Coupling Reactions: Palladium complexes bearing phosphine ligands that incorporate a pyrrolidine moiety have been utilized in Suzuki-Miyaura and Heck coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.

While the broader class of pyrrolidine-based ligands is well-documented, the specific this compound framework remains an underexplored area in catalysis research. The absence of published data prevents a meaningful discussion of its potential advantages or disadvantages compared to other catalyst systems.

Future Outlook

The lack of available data on the catalytic performance of this compound-based ligands presents a clear opportunity for future research. A systematic investigation into the synthesis of metal complexes or organocatalysts derived from this ligand and their subsequent evaluation in a range of benchmark catalytic reactions would be a valuable contribution to the field. Such studies would need to provide:

  • Detailed Synthesis and Characterization: Clear and reproducible protocols for the synthesis of the ligands and their corresponding catalysts, along with comprehensive characterization data (e.g., NMR, mass spectrometry, X-ray crystallography).

  • Quantitative Performance Data: Rigorous testing of the catalysts in well-defined catalytic reactions, with reporting of key performance indicators such as yield, conversion, turnover number (TON), turnover frequency (TOF), and, where applicable, enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Comparative Studies: Benchmarking of the new catalyst system against established, state-of-the-art catalysts for the same transformation under identical conditions to provide a clear assessment of its relative performance.

  • Mechanistic Insights: Investigations into the reaction mechanism to understand the role of the ligand in the catalytic cycle, which can guide future catalyst design and optimization.

Until such research is conducted and published, the scientific community cannot objectively assess the performance of catalysts bearing this compound-based ligands. Researchers interested in this specific ligand scaffold are encouraged to undertake these foundational studies to elucidate its catalytic potential.

Comparative Efficacy of 3-(Pyrrolidin-1-ylmethyl)aniline Derivatives: A Framework for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive literature search did not yield specific in vitro or in vivo efficacy studies for drug candidates derived directly from the 3-(Pyrrolidin-1-ylmethyl)aniline scaffold. The following guide is therefore presented as a comprehensive template for researchers and drug development professionals. It provides a structured framework for documenting and comparing the efficacy of novel compounds based on this scaffold, should such data become available. The experimental protocols, data tables, and visualizations are representative examples based on studies of analogous compounds containing pyrrolidine or aniline moieties.

This guide is intended to serve as a blueprint for the systematic evaluation and comparison of new chemical entities, ensuring that key experimental data is presented in a clear, concise, and standardized manner.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets. This document outlines a comparative framework for the evaluation of derivatives of this scaffold, focusing on the crucial transition from in vitro activity to in vivo efficacy. The objective is to provide a clear comparison of potential drug candidates based on empirical data.

In Vitro Efficacy

The initial assessment of new compounds involves a battery of in vitro assays to determine their biological activity and to elucidate their mechanism of action at the cellular level.

Cytotoxicity Screening

A primary step in the evaluation of potential anticancer agents is the assessment of their cytotoxic effects against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Hypothetical this compound Derivatives

Compound IDLung (A549) IC50 (µM)Breast (MCF-7) IC50 (µM)Colon (HT-29) IC50 (µM)Prostate (PC-3) IC50 (µM)Normal Fibroblast (NIH-3T3) IC50 (µM)
Compound A 1.5 ± 0.22.3 ± 0.45.1 ± 0.63.8 ± 0.5> 50
Compound B 0.8 ± 0.11.1 ± 0.22.5 ± 0.31.9 ± 0.225.6 ± 3.1
Compound C 10.2 ± 1.515.8 ± 2.122.4 ± 3.018.9 ± 2.5> 100
Reference Drug 0.5 ± 0.050.8 ± 0.091.2 ± 0.11.0 ± 0.110.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Cell Viability Assay

This protocol details a standard method for determining the cytotoxic effects of compounds on cultured cell lines.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HT-29, PC-3) and a normal cell line (e.g., NIH-3T3) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is replaced with medium containing the various compound concentrations. A control group receives medium with the same percentage of DMSO as the treated wells.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Xenograft Tumor Model

The efficacy of anticancer compounds is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 2: Comparative In Vivo Efficacy of Hypothetical this compound Derivatives in an A549 Xenograft Model

Compound IDDose (mg/kg)Administration RouteTreatment ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -IntraperitonealDaily for 14 days0+2.5 ± 0.5
Compound A 20IntraperitonealDaily for 14 days45.3 ± 5.2-1.8 ± 0.4
Compound B 20IntraperitonealDaily for 14 days68.7 ± 7.1-4.5 ± 0.9
Reference Drug 10IntraperitonealDaily for 14 days75.2 ± 6.5-8.2 ± 1.1

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Experimental Protocol: Murine Xenograft Study

This protocol describes a typical workflow for assessing the in vivo efficacy of a test compound.

  • Animal Model: Six-week-old female athymic nude mice are used for the study.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 A549 human lung cancer cells in 100 µL of a 1:1 mixture of Matrigel and PBS is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. The mice are then randomly assigned to treatment and control groups (n=8 per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: The test compounds are formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The compounds are administered daily via intraperitoneal injection at the specified dose. The vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volumes and mouse body weights are measured every two days throughout the study.

  • Endpoint: The study is terminated after a predetermined period (e.g., 14 or 21 days), or when tumors in the control group reach a specified maximum size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Changes in body weight are monitored as an indicator of toxicity.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, leading to apoptosis.

G Drug Compound B Akt Akt Drug->Akt | Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Bcl2 Bcl-2 Bad->Bcl2 | Caspase9 Caspase-9 Bcl2->Caspase9 | Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the preclinical evaluation of novel drug candidates.

G Synthesis Compound Synthesis InVitro In Vitro Screening (Cytotoxicity, MOA) Synthesis->InVitro Lead Lead Identification InVitro->Lead InVivo In Vivo Efficacy (Xenograft Models) Lead->InVivo Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Candidate Clinical Candidate Tox->Candidate PKPD->Candidate

Caption: Preclinical drug discovery and evaluation workflow.

Navigating the Structure-Activity Landscape of 3-(Pyrrolidin-1-ylmethyl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-(pyrrolidin-1-ylmethyl)aniline analogs, a scaffold with demonstrated potential in the development of novel therapeutic agents.[1] By examining key structural modifications and their impact on biological outcomes, this document aims to furnish drug development professionals with the critical data and methodologies necessary to advance their research.

The this compound core offers a versatile platform for chemical exploration. The pyrrolidine ring, the aniline moiety, and the methyl linker each present opportunities for modification, allowing for the fine-tuning of a compound's pharmacological profile. Structure-activity relationship (SAR) studies on related analogs have revealed that even subtle changes to this scaffold can significantly influence potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog Performance

The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different this compound analogs and related structures. These tables highlight the impact of substitutions on both the pyrrolidine and phenyl rings on inhibitory activity.

Compound IDR5 Substitution on Indole CoreTarget/AssayIC50 (µM)Reference
3 4-(pyrrolidin-1-yl)phenylAF9/ENL-AF4/DOT1L Interaction2.8[2]
16 4-(pyrrolidin-1-yl)phenylAF9/ENL-AF4/DOT1L Interaction2.7[2]
1 4-(piperidin-1-yl)phenylAF9/ENL-AF4/DOT1L Interaction3.3[2]
15 4-(piperidin-1-yl)phenylAF9/ENL-AF4/DOT1L Interaction3.6[2]

Table 1: SAR of Indole-Based Analogs with Phenyl-Pyrrolidine/Piperidine Moieties. This table illustrates that for this particular indole scaffold, the ring-contracted pyrrolidin-1-ylphenyl substituent (compounds 3 and 16) results in slightly improved or comparable potency to the piperidin-1-ylphenyl analogs (compounds 1 and 15) in inhibiting the AF9/ENL-AF4/DOT1L protein-protein interaction.[2]

Compound IDPhenyl SubstitutionTarget/AssayIC50 (µM)t1/2 (min, mouse liver microsome)Reference
33 meta-pyrrolidineST2~7-104.59[3]
34 para-pyrrolidineST2Slightly lower than 33Not Reported[3]
19 meta-dimethylamineST2~7-10Not Reported[3]
32 para-dimethylamineST2Slightly lower than 19Not Reported[3]
35 meta-azetidineST2~14-20Not Reported[3]
36 meta-pyrrolidine with hydroxylST2>49-70Not Reported[3]

Table 2: SAR of Pyrrole-Based ST2 Inhibitors with Substituted Phenyl Groups. This data suggests that for ST2 inhibition, a pyrrolidine group on the phenyl ring is well-tolerated, with the para position being slightly more favorable for activity.[3] However, the introduction of a polar hydroxyl group dramatically decreases potency, indicating a preference for a hydrophobic binding pocket.[3] While the pyrrolidine analog (33) shows good potency, its metabolic stability is moderate.[3]

Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

General Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde (A Key Intermediate)

This procedure outlines the synthesis of a common precursor for many of the evaluated analogs.

  • Dissolve pyrrolidine (1 mmol) in 4.0 mL of dimethylformamide (DMF).

  • Heat the solution to 80°C with stirring.

  • Add anhydrous potassium carbonate (K2CO3) (2 mmol) to the solution.

  • After 30 minutes, add 4-fluorobenzaldehyde (1 mmol).

  • Continue the reaction at 90°C for 12 hours.

  • Upon completion, the resulting intermediate, 4-(pyrrolidin-1-yl)benzaldehyde, can be isolated and purified using standard techniques.[4]

AlphaLISA Assay for Protein-Protein Interaction Inhibition

This assay is frequently used to screen for inhibitors of protein-protein interactions.

  • Compounds are initially screened for inhibitory activity at a concentration of 5 µM.

  • For compounds exhibiting greater than 50% inhibition, a dose-response curve is generated to determine the IC50 value.

  • The assay is typically performed in a 384-well plate format.

  • Recombinant proteins, acceptor beads, and donor beads are incubated with the test compounds.

  • The plate is read on an appropriate plate reader, and the data is analyzed to calculate the percent inhibition and IC50 values.[2][3]

HEK-Blue IL-33 Reporter Assay

This cell-based assay is used to assess the inhibition of the IL-33/ST2 signaling pathway.

  • HEK-Blue IL-33 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.

  • Cells are stimulated with IL-33 in the presence of varying concentrations of the test compounds.

  • Activation of the ST2 receptor by IL-33 leads to an NF-κB-induced expression of SEAP.[3]

  • The SEAP activity in the supernatant is measured using a colorimetric substrate.

  • The reduction in SEAP activity in the presence of the compounds is used to determine their inhibitory potency.[3]

Microsome Stability Assay

This in vitro assay is used to evaluate the metabolic stability of compounds.

  • Test compounds are incubated with liver microsomes (e.g., mouse liver microsomes) and NADPH.

  • Samples are taken at various time points and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The half-life (t1/2) of the compound is then calculated from the rate of its disappearance.[3]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.

G cluster_0 IL-33/ST2 Signaling Pathway IL-33 IL-33 ST2 ST2 IL-33->ST2 Binding Downstream Signaling Downstream Signaling ST2->Downstream Signaling NF-kB Activation NF-kB Activation Downstream Signaling->NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression This compound Analog This compound Analog This compound Analog->ST2 Inhibition G cluster_1 Drug Discovery and Evaluation Workflow Compound Synthesis Compound Synthesis In vitro Screening (e.g., AlphaLISA) In vitro Screening (e.g., AlphaLISA) Compound Synthesis->In vitro Screening (e.g., AlphaLISA) Hit Identification (>50% Inhibition) Hit Identification (>50% Inhibition) In vitro Screening (e.g., AlphaLISA)->Hit Identification (>50% Inhibition) Hit Identification (>50% Inhibition)->Compound Synthesis No Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification (>50% Inhibition)->Dose-Response & IC50 Determination Yes Cell-Based Assays (e.g., HEK-Blue) Cell-Based Assays (e.g., HEK-Blue) Dose-Response & IC50 Determination->Cell-Based Assays (e.g., HEK-Blue) ADME/Tox Profiling (e.g., Microsome Stability) ADME/Tox Profiling (e.g., Microsome Stability) Cell-Based Assays (e.g., HEK-Blue)->ADME/Tox Profiling (e.g., Microsome Stability) Lead Optimization Lead Optimization ADME/Tox Profiling (e.g., Microsome Stability)->Lead Optimization

References

The Uncharted Territory of 3-(Pyrrolidin-1-ylmethyl)aniline: A Guide to Its Experimental Evaluation in the Absence of Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive survey of scientific literature and public databases reveals a conspicuous absence of experimental data on the performance, reproducibility, and robustness of 3-(Pyrrolidin-1-ylmethyl)aniline. This lack of published research prevents a direct comparative analysis with alternative compounds, leaving researchers, scientists, and drug development professionals without the necessary empirical evidence to make informed decisions about its potential applications.

While the basic chemical properties of this compound are available, its biological activity, efficacy in specific assays, and potential mechanisms of action remain undocumented. This guide, therefore, aims to provide a framework for the initial experimental evaluation of this compound by outlining standard protocols and conceptual workflows relevant to aniline and pyrrolidine derivatives, which are classes of compounds frequently explored in medicinal chemistry.

Framework for Experimental Evaluation

In the absence of specific data for this compound, researchers can adapt established protocols for similar chemical entities to begin to characterize its biological profile. The following tables outline general methodologies for assessing key performance indicators.

Table 1: In Vitro Biological Screening of this compound and Alternatives

ParameterAssayExperimental ObjectivePotential Alternatives for Comparison
Cytotoxicity MTT AssayTo determine the concentration of the compound that inhibits cell viability by 50% (IC50).Aniline, Pyrrolidine, Other substituted anilines
Mutagenicity Ames TestTo assess the potential of the compound to induce mutations in DNA.2-Nitrofluorene (positive control), Saline (negative control)
Kinase Inhibition In Vitro Kinase Assay PanelTo screen for inhibitory activity against a panel of protein kinases.Staurosporine (broad-spectrum inhibitor), Known selective kinase inhibitors
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of the compound that prevents visible growth of a microorganism.Penicillin, Ciprofloxacin, Other standard antibiotics

Detailed Experimental Protocols

To ensure the reproducibility and robustness of initial studies, detailed and standardized protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay
  • Assay Preparation: Utilize a commercial kinase assay kit for a specific kinase of interest (e.g., EGFR, VEGFR).

  • Compound Preparation: Prepare a series of concentrations for this compound and a known inhibitor of the target kinase.

  • Kinase Reaction: In a microplate, combine the kinase, a fluorescently labeled substrate, and the test compound.

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, measure the fluorescence to determine the extent of substrate phosphorylation. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental and Conceptual Frameworks

Diagrams are critical for representing complex workflows and biological pathways. The following are examples of how such visualizations can be applied to the study of this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization A Compound Procurement (this compound) B Purity and Identity Confirmation (NMR, LC-MS) A->B C Primary Assays (e.g., Cytotoxicity, Kinase Panel) B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling D->E F Mechanism of Action Studies E->F

Caption: A typical workflow for the initial evaluation of a novel chemical compound.

Given that many aniline derivatives are explored for their roles as kinase inhibitors in cancer, a hypothetical signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.

In Silico ADMET Prediction for Novel Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. For novel aniline derivatives, a chemical scaffold prevalent in many pharmaceuticals, in silico prediction methods offer a rapid and cost-effective approach to flag potential liabilities before significant resources are invested in synthesis and experimental testing. This guide provides an objective comparison of commonly used in silico tools for ADMET prediction of aniline derivatives, supported by comparative data and detailed methodologies.

Comparison of In Silico ADMET Prediction Platforms

Several online platforms are available for in silico ADMET prediction, each employing different algorithms and datasets. Here, we compare three widely used tools: SwissADME, ADMETlab 2.0, and pkCSM.

Physicochemical Properties and Lipophilicity

Lipophilicity, often expressed as logP, is a key determinant of a drug's pharmacokinetic profile. The table below compares the in silico predicted logP values for two aniline derivatives with their experimental analogs.

CompoundIn Silico ToolPredicted LogPExperimental LogP (Analog)Analog Compound
3-Chloro-4-(isopentyloxy)anilineSwissADME3.561.573-chloro-4-methoxyaniline[1]
ADMETlab 2.03.392.323-chloro-4-ethoxyaniline[1]
2-Methyl-4-(methylsulfanyl)anilineCombination of tools2.351.394-methylaniline[2]
2.9thioanisole[2]

In silico predictions for 3-Chloro-4-(isopentyloxy)aniline and 2-Methyl-4-(methylsulfanyl)aniline show a reasonable correlation with the experimental data of their structural analogs, demonstrating the utility of these tools in estimating physicochemical properties.[1][2]

Pharmacokinetic (ADME) Predictions

The following table summarizes the predicted ADME properties for a selection of aniline derivatives using various in silico platforms.

ADMET PropertyIn Silico ToolPrediction for Aniline Derivatives
Absorption
Human Intestinal Absorption (HIA)pkCSM, ADMETlab 2.0Generally predicted to be high for many derivatives.[3]
Caco-2 PermeabilitypkCSM, ADMETlab 2.0Predictions vary based on substitution patterns.
P-glycoprotein (P-gp) SubstrateSwissADME, pkCSMSome derivatives are predicted to be P-gp substrates, which could impact efflux.
Distribution
Blood-Brain Barrier (BBB) PermeabilitySwissADME, pkCSMPredictions are highly dependent on lipophilicity and polar surface area.
Plasma Protein Binding (PPB)ADMETlab 2.0Predicted to be high for many lipophilic aniline derivatives.
Metabolism
Cytochrome P450 (CYP) InhibitionSwissADME, pkCSMMany aniline derivatives are predicted to inhibit various CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4).
Excretion
Total ClearancepkCSMPredictions vary significantly based on the overall physicochemical properties.
Toxicity Predictions

Toxicity is a major cause of drug attrition. In silico models can provide early warnings for potential toxicities associated with aniline derivatives, such as mutagenicity and hepatotoxicity.

Toxicity EndpointIn Silico ToolPrediction for Aniline DerivativesKey Considerations
Mutagenicity (Ames Test) pkCSM, ADMETlab 2.0Many aniline derivatives are predicted to be positive, often requiring metabolic activation.Aromatic amines are a well-known class of potential mutagens.
Hepatotoxicity ADMETlab 2.0Some derivatives are predicted to have a potential for liver injury.Metabolic activation to reactive intermediates is a key mechanism.
hERG Inhibition SwissADME, pkCSMLow to moderate risk is often predicted, but this requires careful experimental validation.Cardiotoxicity is a critical safety endpoint.
Acute Oral Toxicity (LD50) ADMETlab 2.0Predictions for compounds like 3-Chloro-4-(isopentyloxy)aniline fall into Class III (slightly toxic), aligning with experimental data of analogs.[1]Provides a general estimation of acute toxicity.

Experimental Protocols

In Silico ADMET Prediction Protocol (General Workflow)
  • Structure Input : The chemical structure of the novel aniline derivative is provided as a SMILES string or drawn using a chemical sketcher.[4][5]

  • Platform Selection : Choose the desired in silico prediction tool (e.g., SwissADME, ADMETlab 2.0, pkCSM).[4][5]

  • Prediction Execution : Submit the structure to the server for calculation of various ADMET properties.[4][5]

  • Results Analysis : The output, typically in a tabular or graphical format, is analyzed to assess the drug-likeness and potential liabilities of the compound.[4][5]

  • Navigate to the SwissADME website.

  • Input the SMILES string of the aniline derivative into the provided text box.

  • Click the "Run" button to initiate the prediction.

  • The results page will display various physicochemical properties, pharmacokinetic predictions, drug-likeness parameters, and medicinal chemistry friendliness.

  • Access the ADMETlab 2.0 web server.

  • Input the molecule(s) as SMILES strings or in SDF/TXT format.

  • Select the desired prediction modules (e.g., ADMET Evaluation, ADMET Screening).

  • The platform provides predictions for a comprehensive set of ADMET-related properties, with color-coded indicators for quick assessment.[6]

  • Go to the pkCSM web portal.

  • Provide the SMILES string of the aniline derivative.

  • Choose the desired prediction mode (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity, or a full ADMET profile).[4]

  • The results are presented in a table with the predicted values and units.[4]

In Vitro Experimental Validation Protocols

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]

  • Bacterial Strains : Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[7][8]

  • Metabolic Activation : The test is performed with and without a fraction of rat liver homogenate (S9 mix) to account for metabolic activation of the test compound.[8]

  • Exposure : The bacterial strains are exposed to various concentrations of the aniline derivative.[6]

  • Plating : The treated bacteria are plated on a minimal agar medium lacking histidine.[6]

  • Incubation : Plates are incubated for 48-72 hours.[8]

  • Analysis : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cytotoxicity.

  • Cell Culture : Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured in 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the aniline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability and, therefore, cytotoxicity.

Visualizations

Metabolic Activation of Aniline Derivatives

Aniline and its derivatives can undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive metabolites that can lead to toxicity.[9] The initial step is often N-hydroxylation to form a hydroxylamine, which can be further activated to a reactive nitrenium ion that can bind to macromolecules like DNA, leading to mutations.[7][9]

Metabolic Activation of Aniline Aniline Aniline Derivative Hydroxylamine N-Hydroxylamine Metabolite Aniline->Hydroxylamine CYP450 (N-hydroxylation) Nitrenium Arylnitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium Esterification (e.g., Acetylation, Sulfation) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Protein_Adducts Protein Adducts Nitrenium->Protein_Adducts Mutagenicity Mutagenicity/ Carcinogenicity DNA_Adducts->Mutagenicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Metabolic activation pathway of aniline derivatives leading to toxicity.

Integrated In Silico and In Vitro ADMET Screening Workflow

A successful drug discovery program integrates computational predictions with experimental validation in an iterative cycle.

ADMET Screening Workflow Virtual_Library Virtual Library of Aniline Derivatives In_Silico In Silico ADMET Prediction (SwissADME, ADMETlab, etc.) Virtual_Library->In_Silico Prioritization Prioritization of Candidates (Based on predicted profile) In_Silico->Prioritization Synthesis Chemical Synthesis of Prioritized Compounds Prioritization->Synthesis In_Vitro In Vitro ADMET Assays (e.g., Ames, Hepatotoxicity) Synthesis->In_Vitro Lead_Optimization Lead Optimization (Structure Modification) In_Vitro->Lead_Optimization Unfavorable Profile Promising_Candidates Promising Drug Candidates In_Vitro->Promising_Candidates Favorable Profile Lead_Optimization->In_Silico Iterative Design

Caption: Integrated workflow for ADMET screening of novel compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Pyrrolidin-1-ylmethyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-(Pyrrolidin-1-ylmethyl)aniline is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to ensure the safe disposal of this compound, in line with established safety protocols.

Core Disposal Principle: Professional Waste Management

The primary and overarching recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable national and local regulations. Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.[1]

Key Safety and Handling Information

Before proceeding with disposal preparation, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as follows:

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1

Source: Fisher Scientific Safety Data Sheet[2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound. This includes:

  • Eye Protection: Goggles compliant with European standard EN 166.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: An appropriate protective suit to prevent skin exposure.[1]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Procedural Steps for Disposal

The following workflow outlines the necessary steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Identify Waste (this compound) B Ensure Proper Labeling (Hazard Symbols, Chemical Name) A->B C Store in a Suitable, Closed Container B->C D Segregate from Incompatible Materials C->D E Contact Licensed Professional Waste Disposal Service D->E F Arrange for Pickup and Disposal E->F G Maintain Disposal Records F->G

Figure 1: Disposal Workflow for this compound
  • Identification and Labeling: Clearly identify the waste as "this compound" and ensure the container is marked with the appropriate hazard symbols.

  • Containment: Keep the compound in a suitable, closed container to prevent spills or leaks.[1] Original containers are often the best choice.

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials. While specific incompatibilities for this compound are not detailed in the provided search results, a general best practice is to store it away from strong oxidizing agents and strong acids.

  • Professional Disposal: Contact a licensed and reputable chemical waste disposal company.[1] Provide them with the safety data sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Documentation: Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed.

Emergency Procedures in Case of a Spill

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up: For a solid spill, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1] For a liquid spill, absorb with an inert material.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If exposure occurs, follow the first aid measures outlined in the SDS, which include rinsing affected skin or eyes with plenty of water and seeking immediate medical attention.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Protocols for 3-(Pyrrolidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Storage, and Disposal

This document provides critical safety and logistical information for the handling of 3-(Pyrrolidin-1-ylmethyl)aniline (CAS No. 183365-31-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. The following procedures are synthesized from the substance's Safety Data Sheet (SDS) and general best practices for handling aromatic amines.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled[1]. In case of exposure, immediate medical attention is required.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation[1].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors. Handle the product only in a closed system or with appropriate exhaust ventilation[1].
Eye and Face Protection Chemical Splash Goggles (European standard - EN 166) and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[1][2].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Inspect gloves before use and observe permeability and breakthrough time instructions from the supplier. Double-gloving is advisable[1][3].
Body Protection Flame-Resistant Laboratory Coat or Complete Chemical Protective SuitTo protect skin and personal clothing from contamination[1][2]. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[3].
Respiratory Protection NIOSH-Approved Respirator (e.g., half mask with appropriate filter EN140)Required when working outside of a fume hood, when engineering controls are insufficient, or during large-scale or emergency use[1].

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and regulatory compliance.

Handling and Storage:

  • Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Do not ingest[1]. Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Remove and wash contaminated clothing and gloves before re-use[1].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area[1]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[1].

Disposal Plan:

Waste from this product is classified as hazardous. All disposal methods must be in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of in accordance with European Directives on waste and hazardous waste[1].

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point[1].

  • Waste Segregation: Do not mix with other waste streams. Keep in suitable, closed containers for disposal[2]. Do not empty into drains or the environment[1].

Experimental Workflow and Safety Procedures

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Pre-Handling Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Locate_Safety_Equipment Ensure Access to Eyewash, Safety Shower, & Fire Extinguisher Risk_Assessment->Locate_Safety_Equipment Don_PPE Don All Required PPE Locate_Safety_Equipment->Don_PPE Work_in_Hood Work Inside a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weighing Weigh Compound in Ventilated Enclosure Work_in_Hood->Weighing Dissolving Slowly Add Solid to Solvent to Prevent Splashing Weighing->Dissolving Collect_Liquid_Waste Collect Solutions in Labeled, Sealed Halogenated Organic Waste Container Dissolving->Collect_Liquid_Waste Collect_Solid_Waste Place Contaminated Labware in Designated Solid Hazardous Waste Container Dissolving->Collect_Solid_Waste Store_Waste Store Waste in Designated Satellite Accumulation Area Collect_Liquid_Waste->Store_Waste Collect_Solid_Waste->Store_Waste

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.